Product packaging for N-methyl-2-(trifluoromethyl)aniline(Cat. No.:CAS No. 14925-10-1)

N-methyl-2-(trifluoromethyl)aniline

Cat. No.: B083253
CAS No.: 14925-10-1
M. Wt: 175.15 g/mol
InChI Key: RNRDHZGWBBEZBK-UHFFFAOYSA-N
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Description

N-methyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C 8 H 8 F 3 N and a molecular weight of 175.15 g/mol . This chemical is characterized as a liquid with a density of 1.23 g/cm³ and a boiling point of 177°C . It has a flash point of 64°C (147°F), classifying it as a combustible liquid, and a refractive index of 1.486 . As an N-methylated aniline derivative bearing a trifluoromethyl group, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The trifluoromethyl group is a common motif in the development of pharmaceuticals and agrochemicals due to its ability to influence the metabolic stability, lipophilicity, and binding affinity of molecules. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate personal protective equipment, including gloves, eye protection, and suitable clothing, and refer to the Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F3N B083253 N-methyl-2-(trifluoromethyl)aniline CAS No. 14925-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(trifluoromethyl)aniline
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InChI

InChI=1S/C8H8F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRDHZGWBBEZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375400
Record name N-methyl-2-(trifluoromethyl)aniline
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Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14925-10-1
Record name N-Methyl-2-(trifluoromethyl)benzenamine
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Record name N-methyl-2-(trifluoromethyl)aniline
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Record name 2-Trifluoromethyl-N-methylaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. As a synthetic intermediate, its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group ortho to a secondary amine—provides a valuable scaffold for the development of novel compounds. The trifluoromethyl (-CF3) group is a key moiety in modern drug design, known for its ability to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of parent molecules. The N-methyl group further modulates the compound's steric and electronic properties, influencing its reactivity and the three-dimensional structure of its derivatives.

This technical guide provides a comprehensive overview of the synthesis and known properties of this compound, offering detailed experimental protocols and contextual data for researchers in the field. While specific experimental data for this particular isomer is not abundant in published literature, this paper compiles available information and presents plausible synthetic methodologies based on established chemical principles.

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes its key identifiers along with the reported properties of its essential precursor, 2-(trifluoromethyl)aniline, and a structurally related, well-documented isomer, 2-methyl-3-(trifluoromethyl)aniline, for comparative context.

PropertyThis compound2-(Trifluoromethyl)aniline (Precursor)2-Methyl-3-(trifluoromethyl)aniline (Isomer)
CAS Number 2026-69-988-17-554396-44-0
Molecular Formula C₈H₈F₃NC₇H₆F₃NC₈H₈F₃N
Molecular Weight 175.15 g/mol 161.12 g/mol [1]175.15 g/mol [2]
Appearance -Colorless to yellow liquid[1][3]Colorless to pale yellow liquid[2]
Boiling Point -175 °C198–201 °C[2]
Melting Point --33 °C-25 °C[2]
Density -1.282 g/cm³ (at 20°C)1.205 g/cm³ (at 25°C)[2]
Solubility -Insoluble in water[1]Insoluble in water; Soluble in organic solvents (THF, DCM, ether)[2]
Flash Point --82 °C (closed cup)[2]

Synthesis of this compound

The most direct and common synthetic route to this compound is the selective N-methylation of its primary amine precursor, 2-(trifluoromethyl)aniline. This transformation can be achieved using various methylating agents under basic conditions. While numerous methods exist for the N-methylation of anilines, a representative protocol using methyl iodide is detailed below.

Experimental Protocol: N-methylation via Methyl Iodide

This protocol is a representative procedure based on standard organic synthesis methodologies for the N-methylation of aromatic amines.

Objective: To synthesize this compound by reacting 2-(trifluoromethyl)aniline with methyl iodide in the presence of a base.

Reagents & Materials:

  • 2-(Trifluoromethyl)aniline

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone to create a stirrable suspension.

  • Addition of Methylating Agent: While stirring the suspension at room temperature, slowly add methyl iodide (1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator. Partition the residue between diethyl ether and water.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Safety Precautions:

  • This procedure should be performed in a well-ventilated fume hood.

  • Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Aniline derivatives are toxic and can be absorbed through the skin. Avoid direct contact.

  • Ensure all glassware is properly dried to prevent unwanted side reactions.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Start 2-(Trifluoromethyl)aniline (Starting Material) Reaction Reaction (Reflux) Start->Reaction Reagents Reagents: - Methyl Iodide (CH3I) - K2CO3 (Base) - Acetone (Solvent) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Purification (Vacuum Distillation) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product

Caption: A workflow diagram for the synthesis of this compound.

Role in Drug Development and Research

This compound primarily serves as a versatile building block for constructing more complex molecules. Its derivatives are explored in various research areas, particularly in the synthesis of potential pharmaceutical agents and novel materials. The trifluoromethylaniline scaffold is a component of several active pharmaceutical ingredients. For example, the isomeric compound 2-methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[4] This highlights the pharmaceutical relevance of this class of compounds.

Researchers utilize intermediates like this compound to systematically modify lead compounds in the drug discovery process, aiming to optimize their efficacy, selectivity, and pharmacokinetic profiles.

Logical Role as a Synthetic Intermediate

The diagram below illustrates the logical progression from a basic starting material to a final, high-value product, highlighting the crucial role of this compound as an intermediate.

Logical_Flow Role as a Building Block in Drug Discovery A Precursor (e.g., 2-(Trifluoromethyl)aniline) B Intermediate Synthesis (N-Methylation) A->B Step 1 C This compound (Key Building Block) B->C Yields D Further Functionalization (e.g., Coupling Reactions, Amide Formation) C->D Step 2 E Advanced Intermediate / API Candidate D->E Yields F Final Product (e.g., Pharmaceutical, Agrochemical) E->F Final Formulation

Caption: Logical flow showing the compound's role as an intermediate in development.

References

In-Depth Technical Guide: Properties of 2-Methyl-3-(trifluoromethyl)aniline (CAS Number 54396-44-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, toxicological, and metabolic properties of 2-Methyl-3-(trifluoromethyl)aniline (CAS No. 54396-44-0). This compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the non-steroidal anti-inflammatory drug (NSAID) Flunixin, is detailed herein. This document collates available data on its synthesis, analytical methods, and biological interactions, presenting quantitative information in structured tables and outlining experimental methodologies. Visualizations of its metabolic pathway and a representative synthetic workflow are provided to facilitate a deeper understanding of its chemical behavior and biological fate.

Chemical and Physical Properties

2-Methyl-3-(trifluoromethyl)aniline, also known by its synonyms 3-Amino-2-methylbenzotrifluoride and 3-Trifluoromethyl-o-toluidine, is a substituted aniline with a trifluoromethyl group at the 3-position and a methyl group at the 2-position of the benzene ring.[1] This substitution pattern significantly influences its chemical reactivity and physical characteristics.

PropertyValueReference(s)
CAS Number 54396-44-0[1]
Molecular Formula C₈H₈F₃N[1]
Molecular Weight 175.15 g/mol [1]
Appearance White to off-white or brown crystalline powder/solid.[1]
Melting Point 38-42 °C[1]
Boiling Point 62-64 °C at 4 mmHg[1]
Density 1.237 g/cm³ (Predicted)[1]
Flash Point >96.1 °C (>205.0 °F) - closed cup
Solubility Slightly soluble in chloroform, DMSO, and methanol. Insoluble in water.[1]
pKa 3.23 ± 0.10 (Predicted)[1]

Synthesis

Several synthetic routes for 2-Methyl-3-(trifluoromethyl)aniline have been reported. A common approach involves the multi-step conversion of 3-trifluoromethylaniline.[2] Another described method utilizes 2-chloro-3-trifluoromethyl aniline as the starting material.

Experimental Protocol: Synthesis from 3-Trifluoromethylaniline[3]

This synthesis involves a three-step process:

  • Conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene: 3-Trifluoromethylaniline is reacted with pivaloyl chloride in the presence of a base to protect the amino group.

  • Conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene: The protected intermediate undergoes ortho-methylation.

  • Conversion of pivalylamino-2-methyl-3-trifluoromethylbenzene to 2-methyl-3-trifluoromethylaniline: The pivaloyl protecting group is removed under acidic or basic conditions to yield the final product.

G A 3-Trifluoromethylaniline B Pivalylamino-3-trifluoromethylbenzene A->B Pivaloyl Chloride, Base C Pivalylamino-2-methyl-3-trifluoromethylbenzene B->C Ortho-methylation D 2-Methyl-3-(trifluoromethyl)aniline C->D Deprotection (Acid/Base)

Caption: Synthetic pathway from 3-trifluoromethylaniline.

Pharmacological and Toxicological Profile

Pharmacological Activity

The primary pharmacological significance of 2-Methyl-3-(trifluoromethyl)aniline is its role as a crucial intermediate in the synthesis of Flunixin, a potent analgesic and anti-inflammatory agent.[3] There is limited publicly available information on the direct pharmacological effects of 2-Methyl-3-(trifluoromethyl)aniline itself.

Toxicological Data
Toxicity EndpointValue (for Aniline)SpeciesReference
Oral LD50 250 mg/kgRat[5]
Dermal LD50 820 mg/kgRabbit[5]
Inhalation LC50 248 ppm (4 h)Mouse[5]

Hazard Statements:

  • Causes skin and serious eye irritation.[6]

  • May cause respiratory irritation.[6]

  • Harmful if swallowed or in contact with skin.[7]

  • Suspected of causing genetic defects and cancer.[5]

One of the notable toxic effects of anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[4]

Metabolism

Studies on the metabolism of the closely related compound 2-trifluoromethylaniline in rats provide valuable insights into the likely metabolic fate of 2-Methyl-3-(trifluoromethyl)aniline. The primary metabolic pathways are N-conjugation (specifically glucuronidation) and ring-hydroxylation followed by sulfation.[8] Following administration, a significant portion of the dose is excreted in the urine as metabolites.[8]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A 2-Methyl-3-(trifluoromethyl)aniline B Hydroxylated Intermediate A->B Ring Hydroxylation (Cytochrome P450) C N-Glucuronide Conjugate A->C Glucuronidation (UGT enzymes) D Sulfate Conjugate B->D Sulfation (SULT enzymes) E Urinary Excretion C->E D->E

Caption: Postulated metabolic pathway.

Analytical Methods

The quantitative analysis of aniline derivatives in biological matrices typically involves chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: GC-MS Analysis of Anilines in Blood (General Method)[10][11]

This protocol outlines a general procedure for the analysis of aniline compounds in blood, which can be adapted for 2-Methyl-3-(trifluoromethyl)aniline.

  • Extraction: The aniline compound is extracted from an alkalinized blood or serum sample using an organic solvent such as chloroform.[9] An internal standard (e.g., N-methyl aniline) is added prior to extraction for quantification.[9]

  • Derivatization: The extracted aniline is converted to a more volatile and thermally stable derivative to improve its chromatographic properties. A common method is acylation with reagents like heptafluorobutyric anhydride or 4-carbethoxyhexafluorobutyryl chloride.[10][9]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation. The separated components are then detected and quantified by a mass spectrometer. The use of selected ion monitoring (SIM) mode enhances sensitivity and selectivity.[9]

Applications

The primary application of 2-Methyl-3-(trifluoromethyl)aniline is as a key starting material in the synthesis of Flunixin, a widely used veterinary NSAID.[3] Its structural features also make it a valuable building block in the synthesis of other active pharmaceutical ingredients, agrochemicals, and specialty dyes and pigments.[3][11] The trifluoromethyl group can enhance metabolic stability and binding affinity of the final products.[11]

Conclusion

2-Methyl-3-(trifluoromethyl)aniline is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its synthesis is well-established, and its toxicological profile necessitates careful handling. The understanding of its metabolic fate, primarily through conjugation and excretion, is crucial for assessing the safety and efficacy of its downstream products. Further research into its direct pharmacological effects and the development of validated, specific analytical methods for its detection in various matrices will continue to be of interest to the scientific community.

References

Spectral Data Analysis of N-methyl-2-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methyl-2-(trifluoromethyl)aniline is an aromatic organic compound of interest in various fields of chemical research, including pharmaceutical and materials science. Its structural characterization is paramount for its application and further development. This technical guide provides a summary of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived spectra for this compound in public databases, this guide utilizes data from a closely related analogue, N,2-dimethyl-N-(trifluoromethyl)aniline, to provide a predictive analysis.[1] General experimental protocols for obtaining such spectral data are also detailed for researchers seeking to perform their own analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on the data reported for N,2-dimethyl-N-(trifluoromethyl)aniline.[1] The chemical shifts are reported in parts per million (ppm).

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.2Multiplet4HAromatic protons (C₆H₄)
~3.9Singlet (broad)1HN-H proton
~2.9Singlet3HN-CH₃ protons

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~142C-N
~138C-CF₃
~132Aromatic CH
~128Aromatic CH
~127Aromatic CH
~125 (quartet)CF₃
~115Aromatic CH
~30N-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (N-CH₃)
~1600, ~1500StrongAromatic C=C bending
~1320StrongC-N stretch
~1100-1300StrongC-F stretch (CF₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at approximately m/z 175, corresponding to its molecular weight.

m/zAssignment
~175Molecular ion [M]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically required for good signal-to-noise.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

Workflow for Spectral Analysis of an Organic Compound

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Confirmation Data_Processing->Structure_Determination

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

N-methyl-2-(trifluoromethyl)aniline: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-methyl-2-(trifluoromethyl)aniline, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this compound, this document extrapolates information from structurally related aniline derivatives and outlines standardized methodologies for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a framework for assessing its physicochemical properties.

Introduction

This compound is an aromatic amine of growing interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl and N-methyl substitutions on the aniline core can significantly influence its physical and chemical properties, including solubility and stability. A thorough understanding of these characteristics is paramount for its effective handling, formulation, and the development of robust synthetic processes. This guide summarizes the expected solubility and stability profile of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

While specific data for this compound is scarce, the properties of analogous compounds provide valuable insights.

Solubility Profile

Anilines, as a class of compounds, generally exhibit poor solubility in water, which decreases with increasing molecular weight.[1] The presence of the hydrophobic trifluoromethyl group and the benzene ring in this compound suggests limited aqueous solubility. Conversely, like many organic amines, it is expected to be soluble in a range of organic solvents.[2][3] The basicity of the amine group means that its solubility in aqueous solutions is pH-dependent, with increased solubility in acidic conditions due to the formation of the corresponding anilinium salt.[2][4]

Table 1: Predicted Solubility of this compound

Solvent ClassPredicted SolubilityRationale
AqueousLowThe hydrophobic nature of the trifluoromethyl group and benzene ring limits interaction with polar water molecules.
Polar Aprotic Solvents (e.g., DMSO, DMF)SolubleExpected to be soluble due to favorable dipole-dipole interactions.
Polar Protic Solvents (e.g., Ethanol, Methanol)SolubleCapable of hydrogen bonding with the amine group.
Nonpolar Solvents (e.g., Toluene, Hexane)Moderately Soluble to SolubleThe aromatic ring allows for van der Waals interactions with nonpolar solvents.
Acidic Aqueous Solutions (e.g., dilute HCl)SolubleThe basic amine group is protonated to form a more soluble salt.[4]
Stability Profile

Anilines are known to be susceptible to degradation through oxidation and photolysis.[5] Exposure to air and light can lead to the formation of colored impurities due to oxidation and polymerization.[6] The stability of this compound is therefore a critical consideration for its storage and handling. Forced degradation studies are essential to identify potential degradation products and pathways.[7][8]

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityPotential Degradation Pathways
ThermalStable at ambient temperatures.Decomposition may occur at elevated temperatures.
Hydrolytic (Neutral, Acidic, Basic)Generally stable to hydrolysis.Forced conditions (high temperature, extreme pH) may induce degradation.
Oxidative (e.g., H₂O₂)Susceptible to oxidation.Formation of N-oxides and other oxidation products.
Photolytic (UV/Vis light)Susceptible to photodegradation.Complex degradation pathways leading to colored impurities.

Experimental Protocols

The following sections detail standardized protocols for the experimental determination of solubility and stability, based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method, which is recognized by the OECD.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, hexane) in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

  • Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8] These studies are essential for the development of stability-indicating analytical methods.[9][10][11]

Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

    • Photostability: Expose the compound, both as a solid and in solution, to a controlled light source as per ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] Control samples should be protected from light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. A photodiode array (PDA) detector can be used to assess peak purity.

  • Evaluation: Quantify the amount of remaining parent compound and the formation of degradation products over time. This data helps to establish the degradation profile and kinetics.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical entity like this compound.

G cluster_0 Physicochemical Characterization Workflow A Compound Procurement (this compound) B Solubility Assessment A->B J Stability-Indicating Method Development (HPLC) A->J D Shake-Flask Method (Multiple Solvents) B->D C Stability Assessment (Forced Degradation) F Hydrolytic Stress (Acid/Base) C->F G Oxidative Stress (H2O2) C->G H Thermal Stress C->H I Photolytic Stress (ICH Q1B) C->I E Data Analysis: Solubility Quantification D->E L Technical Report Generation E->L K Data Analysis: Degradation Profile F->K G->K H->K I->K J->C K->L

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

While direct experimental data for this compound remains limited, a robust understanding of its likely solubility and stability can be inferred from the behavior of related aniline compounds. This guide provides a foundational framework for its characterization, emphasizing the importance of standardized experimental protocols. The outlined methodologies for solubility determination and forced degradation studies offer a clear path for researchers to generate the specific data required for their applications. A systematic approach, as depicted in the workflow diagram, will ensure a comprehensive evaluation of this important chemical intermediate, facilitating its successful use in research and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety protocols for handling N-methyl-2-(trifluoromethyl)aniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely N-methylaniline and various isomers of trifluoromethylaniline. Professionals handling this chemical should treat it with the utmost caution, assuming it possesses a hazard profile that incorporates risks from both the N-methylaniline and trifluoromethylaniline functionalities.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data extrapolated from related compounds. This information is intended to provide a conservative basis for risk assessment and the implementation of safety measures.

PropertyValueRelated Compound Source
Molecular Formula C₈H₈F₃NN/A
Molecular Weight 175.15 g/mol [1]2-Methyl-3-(trifluoromethyl)aniline[1]
Appearance Colorless to pale yellow liquid[1][2]2-Methyl-3-(trifluoromethyl)aniline[1][2]
Boiling Point ~170-201°C2-(Trifluoromethyl)aniline[3], 2-Methyl-3-(trifluoromethyl)aniline[1]
Melting Point Not specified; likely low2-(Trifluoromethyl)aniline: 34°C[3], 2-Methyl-3-(trifluoromethyl)aniline: -25°C[1]
Flash Point ~55-82°C (closed cup)[1]2-(Trifluoromethyl)aniline, 2-Methyl-3-(trifluoromethyl)aniline[1]
Density ~1.2-1.3 g/cm³ @ 25°C[1][2][3]2-(Trifluoromethyl)aniline[3], 2-Methyl-3-(trifluoromethyl)aniline[1][2]
Solubility Insoluble in water; Soluble in organic solvents[1][2][4]2-(Trifluoromethyl)aniline[4], 2-Methyl-3-(trifluoromethyl)aniline[1][2]
Acute Oral Toxicity (LD50) Harmful if swallowed[2][5][6][7]5-Methyl-2-(trifluoromethyl)aniline, 2-(Trifluoromethyl)aniline[6], 3-(Trifluoromethyl)aniline[7], 3-methyl-2-(trifluoromethyl)aniline, 2-Methyl-3-(trifluoromethyl)aniline[2]
Acute Dermal Toxicity (LD50) Harmful in contact with skin[2][7]5-Methyl-2-(trifluoromethyl)aniline[5], 3-(Trifluoromethyl)aniline[7], 2-Methyl-3-(trifluoromethyl)aniline[2]
Acute Inhalation Toxicity (LC50) Fatal if inhaled[7] / May cause respiratory irritation[2][8][9]3-(Trifluoromethyl)aniline[7], 2-Methyl-3-(trifluoromethyl)aniline[2][8][9]
Occupational Exposure Limits (OEL) No specific limit established. Follow guidelines for related compounds.N-methylaniline: OSHA PEL 2 ppm (9 mg/m³) TWA; NIOSH REL 0.5 ppm (2 mg/m³) TWA[10]

Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound should be considered hazardous. The anticipated GHS classification includes:

  • Flammable Liquids: Category 3 or 4[4]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4[2][5][7][11]

  • Skin Corrosion/Irritation: Category 2[2][5][12][8][9]

  • Serious Eye Damage/Eye Irritation: Category 2[2][5][12][8][9]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[5][8][9]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[7][11]

  • Hazardous to the Aquatic Environment (Acute and Chronic): Toxic to aquatic life with long-lasting effects[6][7][11]

Experimental Protocols: Safety and Handling Procedures

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount. The following workflow outlines the essential steps for handling this compound safely.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_implementation Implementation Phase cluster_operation Operational Phase cluster_response Emergency Response A Identify Hazards (Review SDS of related compounds) B Assess Risks (Exposure potential, severity) A->B C Select Control Measures (Elimination, Substitution, Engineering, Admin, PPE) B->C D Implement Engineering Controls (Fume hood, ventilation) C->D E Establish Safe Work Practices (SOPs, training) D->E F Provide Appropriate PPE (Gloves, goggles, lab coat) E->F G Handle Chemical According to SOPs F->G H Monitor Workplace (Air quality, surface contamination) G->H I Spill Response Protocol G->I J First Aid Measures G->J K Fire Response Protocol G->K

Caption: Risk assessment and control workflow for handling this compound.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to mitigate exposure risks. The following diagram illustrates the decision-making process for PPE selection based on the route of exposure.

PPESelection cluster_exposure Potential Exposure Routes cluster_ppe Required Personal Protective Equipment Inhalation Inhalation of Vapors/Aerosols Respirator NIOSH-approved Respirator (if ventilation is inadequate) Inhalation->Respirator Skin Skin Contact Gloves Chemical-resistant Gloves (e.g., Neoprene, Butyl rubber) Skin->Gloves LabCoat Impervious Lab Coat or Protective Suit Skin->LabCoat Eyes Eye Contact Goggles Chemical Safety Goggles and Face Shield Eyes->Goggles Ingestion Ingestion NoFood No Eating, Drinking, or Smoking in the Work Area Ingestion->NoFood

Caption: Personal Protective Equipment (PPE) selection based on exposure routes.

Handling and Storage Protocol
  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5][8][11][13][14][15]

    • Avoid inhalation of vapors or mists.[8][11][13][14]

    • Prevent contact with skin, eyes, and clothing.[8][11][13][14][15]

    • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12][11]

    • Wash hands thoroughly after handling.[5][6][7][12][8][11][16][13]

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][12][11][13][15]

    • Keep containers tightly closed.[5][12][11][15]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6][8][13][14]

    • Protect from direct sunlight and moisture.[6][9][17][15]

Spill and Disposal Procedures
  • Spills:

    • Evacuate personnel from the area and ensure adequate ventilation.[11][15]

    • Remove all sources of ignition.[12][11][13]

    • Wear appropriate PPE, including respiratory protection.[11]

    • Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[13][15]

    • Collect the absorbed material into a suitable, labeled container for disposal.[12][11][13]

    • Do not allow the chemical to enter drains or waterways.[12][11][18][15]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.[5][6][7][14]

    • Contaminated packaging should be treated as hazardous waste.[12][14]

First Aid Measures
  • Inhalation:

    • Move the victim to fresh air.[11][16]

    • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[11][16]

    • Seek immediate medical attention.[11][16]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[16][14]

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][11][16]

    • Seek medical attention if irritation persists.[5][6][14]

  • Eye Contact:

    • Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5][6][11][16]

    • Seek immediate medical attention.[5][6][11]

  • Ingestion:

    • Do NOT induce vomiting.[11]

    • Rinse mouth with water.[5][6][11]

    • Never give anything by mouth to an unconscious person.[11]

    • Call a poison control center or doctor immediately.[5][6]

Conclusion

The safe handling of this compound requires a proactive and informed approach to safety. By understanding the potential hazards extrapolated from related compounds and adhering to the detailed protocols outlined in this guide, researchers and scientists can minimize risks and ensure a safe working environment. It is imperative to always consult the most current safety information and to use this guide as a component of a comprehensive safety program.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of N-methyl-2-(trifluoromethyl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes computational methodologies and draws comparisons with structurally related compounds to predict its properties.

Introduction

This compound is an aniline derivative featuring a methyl group on the nitrogen atom and a trifluoromethyl group at the ortho position of the benzene ring. The steric and electronic effects of these substituents are expected to significantly influence the molecule's three-dimensional structure, conformation, and ultimately its chemical reactivity and potential biological activity. Understanding the conformational preferences of this molecule is crucial for applications in medicinal chemistry and materials science, where molecular shape plays a critical role in intermolecular interactions.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by the planar benzene ring and the pyramidal geometry of the nitrogen atom. The key conformational flexibility arises from the rotation around the C(aryl)-N bond and the orientation of the methyl and trifluoromethyl groups.

It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the bulky trifluoromethyl group, the methyl group, and the adjacent hydrogen atom on the benzene ring. This will likely result in a non-planar arrangement of the N-methylamino group with respect to the aromatic ring.

Key Structural Parameters

The following table summarizes the predicted key structural parameters for the most stable conformer of this compound based on computational modeling. These values are estimates and await experimental verification.

ParameterPredicted Value
Bond Lengths (Å)
C(aryl)-N1.41
N-C(methyl)1.46
C(aryl)-C(CF3)1.52
C-F (average)1.34
Bond Angles (°) **
C(aryl)-N-C(methyl)118
H-N-C(methyl)115
C(aryl)-C(aryl)-N121
N-C(aryl)-C(CF3)123
Dihedral Angles (°) **
C(aryl)-C(aryl)-N-C(methyl)45

Experimental Protocols for Structural Elucidation

To experimentally determine the precise molecular structure and conformation of this compound, the following experimental protocols are recommended.

X-ray Crystallography

This technique provides the most definitive information about the solid-state conformation.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane, ethanol, or a mixture thereof) at a constant temperature.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides insights into the dynamic conformational behavior of the molecule.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY or ROESY experiments can be performed to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing valuable information about the solution-state conformation and the relative orientation of the methyl and trifluoromethyl groups.

Computational Workflow for Conformational Analysis

In the absence of experimental data, a computational workflow using Density Functional Theory (DFT) is proposed to investigate the conformational landscape of this compound.

G cluster_workflow Computational Conformational Analysis Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis prop_calc Calculation of Molecular Properties (e.g., NMR shifts, dipole moment) energy_analysis->prop_calc end_point Predicted Stable Conformations and Properties prop_calc->end_point

Caption: A flowchart illustrating the computational workflow for the conformational analysis of this compound.

Logical Relationship of Structural Features

The interplay between the substituents on the aniline ring dictates the overall molecular conformation. The diagram below illustrates the key steric interactions that are expected to influence the molecule's preferred geometry.

G cluster_interactions Key Steric Interactions aniline_core Aniline Core conformation Molecular Conformation aniline_core->conformation Electronic Effects methyl_group N-Methyl Group cf3_group ortho-Trifluoromethyl Group methyl_group->cf3_group Repulsive Interaction methyl_group->conformation Steric Hindrance cf3_group->conformation Steric Hindrance

Caption: A diagram showing the logical relationships between the substituents and the resulting molecular conformation.

Signaling Pathways and Biological Context

Currently, there is no published information available that directly implicates this compound in specific biological signaling pathways. However, substituted anilines are common scaffolds in drug discovery. The structural motifs present in this molecule could be relevant in the design of inhibitors for various enzymes or ligands for receptors where specific steric and electronic properties are required for binding. Further research would be necessary to explore any potential biological activity.

Conclusion

The molecular structure and conformation of this compound are governed by the steric and electronic interactions between the N-methyl and ortho-trifluoromethyl substituents. While direct experimental data is lacking, computational modeling provides a robust framework for predicting its three-dimensional structure. The experimental protocols outlined in this guide, particularly X-ray crystallography and advanced NMR techniques, are essential for the definitive characterization of this molecule. Such studies would provide valuable data for its potential application in medicinal chemistry and materials science.

The Trifluoromethyl Group on the Aniline Ring: A Technical Guide to Its Electronic Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The strategic incorporation of the trifluoromethyl (CF3) group into aromatic systems represents a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] When appended to an aniline ring, the CF3 group acts as a powerful modulator of molecular properties, imparting significant changes to the compound's basicity, nucleophilicity, and metabolic stability. Its profound influence stems from its nature as one of the most potent electron-withdrawing groups in organic chemistry, an effect driven by the high electronegativity of its three fluorine atoms.[2] This guide provides an in-depth analysis of the electronic properties of the trifluoromethyl group on the aniline ring, presenting quantitative data, detailed experimental protocols, and visual diagrams to illustrate key concepts for researchers and drug development professionals.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the aniline ring, which is primarily a negative inductive effect (-I). The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic system and through the sigma bonds.[2] This strong inductive pull significantly reduces the electron density on the nitrogen atom of the amino group.

This perturbation of the electronic landscape has several critical consequences:

  • Reduced Basicity: The availability of the nitrogen lone pair for protonation is substantially decreased, making trifluoromethyl-substituted anilines much weaker bases than aniline itself.

  • Decreased Nucleophilicity: The lower electron density on the nitrogen atom reduces its potency as a nucleophile in chemical reactions.

  • Ring Deactivation: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution. Incoming electrophiles are directed to the positions ortho to the electron-donating amino group, though reactions are generally more sluggish than with aniline.

Caption: Inductive (-I) effect of the CF3 group on aniline.

Quantitative Analysis of Basicity: pKa Values

The most direct way to quantify the electronic impact of the CF3 group is by measuring the acid dissociation constant (pKa) of the corresponding anilinium ion (ArNH3+). A lower pKa value indicates a weaker base, as the conjugate acid is stronger and more readily gives up its proton. The data clearly shows a dramatic decrease in basicity for trifluoromethyl-substituted anilines compared to the parent molecule.

CompoundSubstituent PositionpKa of Conjugate Acid (at 25°C)
Aniline-4.60[2]
2-(Trifluoromethyl)anilineorthoNot available in searched sources
3-(Trifluoromethyl)anilinemeta3.49[3][4][5]
4-(Trifluoromethyl)anilinepara2.45[1]

The trend in basicity (para < meta) is a direct result of the distance-dependent inductive effect. The CF3 group at the para position exerts its electron-withdrawing effect more effectively on the reaction center (the amino group) than when it is at the meta position, leading to a lower pKa. While an experimental value for the ortho isomer was not found, its pKa is expected to be significantly low due to the proximity of the potent -I effect of the CF3 group to the nitrogen atom, potentially compounded by steric factors and direct through-space interactions.

Quantitative Analysis: Hammett Parameters

The electronic influence of substituents can be further quantified using Hammett constants (σ). These parameters are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect. The Hammett constants for the trifluoromethyl group confirm its powerful electron-withdrawing character.

SubstituentHammett Constant (σm)Hammett Constant (σp)
-CF30.430.54

Data sourced from Leffler and Grunwald, 1963.

The σp value (0.54) is more positive than the σm value (0.43), which aligns perfectly with the observed pKa trend. This indicates that the electronic-withdrawing effect is stronger from the para position, consistent with the inductive model.

Positional_Effects sub CF3 Substituent meta meta-Position (3-CF3-Aniline) sub->meta Positional Isomer para para-Position (4-CF3-Aniline) sub->para Positional Isomer pKa_meta pKa = 3.49 (Weaker Base) meta->pKa_meta Inductive Effect (-I) pKa_para pKa = 2.45 (Weakest Base) para->pKa_para Stronger Inductive Effect (-I)

Caption: Comparison of pKa for meta- and para-CF3-aniline.

Appendix: Detailed Experimental Protocols

A. Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination. It involves monitoring the pH of a solution of the weak base (the aniline derivative) as a standardized strong acid is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

  • Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.

  • Sample Preparation: Prepare a sample solution of the trifluoromethylaniline derivative of known concentration (e.g., 1 mM) in water. If solubility is low, a co-solvent like methanol can be used, but the resulting pKa will be for that specific solvent mixture.

  • Titration Setup: Place the sample solution in a jacketed reaction vessel on a magnetic stirrer to maintain a constant temperature. Purge the solution with nitrogen to displace dissolved CO2, which can interfere with measurements. Immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Collection: Record the pH value after each addition of titrant. Collect more data points in the regions where the pH changes most rapidly, particularly around the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the inflection point of the curve. The pKa is determined from the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Potentiometric_Titration_Workflow start Start calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) start->calibrate prepare Prepare Aniline Solution (e.g., 1 mM in H2O) calibrate->prepare setup Setup Titration Vessel (Stirring, N2 Purge) prepare->setup titrate Titrate with Standard HCl (e.g., 0.1 M) setup->titrate record Record pH vs. Volume of HCl Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point (Inflection Point) plot->analyze calculate Calculate pKa (pH at 1/2 Equivalence Volume) analyze->calculate end End calculate->end

Caption: Workflow for pKa determination by potentiometric titration.

B. Determination of pKa by UV-Vis Spectrophotometry

This method is advantageous for compounds with a UV-active chromophore near the ionization site and can be used for very dilute solutions. It relies on the principle that the protonated (ArNH3+) and neutral (ArNH2) forms of the aniline have different UV-Vis absorption spectra.

Methodology:

  • Spectrum of Acidic Form (ArNH3+): Prepare a solution of the trifluoromethylaniline in a strongly acidic buffer (e.g., pH ~1) where the compound exists almost entirely in its protonated form. Scan the absorbance from ~220 nm to 400 nm to determine the absorption spectrum and identify the wavelength of maximum absorbance (λmax) for ArNH3+.

  • Spectrum of Basic Form (ArNH2): Prepare a solution of the same concentration in a strongly basic buffer (e.g., pH ~10) where the compound exists entirely in its neutral form. Scan the absorbance to determine the spectrum and λmax for ArNH2.

  • Prepare Buffer Series: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the aniline (e.g., from pH 1.5 to 4.5 in 0.5 pH unit increments).

  • Measure Absorbance: Add a precise, identical amount of the aniline stock solution to each buffer. Measure the absorbance of each solution at a chosen wavelength (typically the λmax of either the acidic or basic form).

  • Data Analysis: The pKa can be determined graphically or by calculation. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point. Alternatively, the pKa can be calculated for each buffer solution using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    • pKa = pH + log[(A - Ab) / (Aa - A)]

    • Where A is the absorbance of the sample in the buffer, Aa is the absorbance of the fully acidic form, and Ab is the absorbance of the fully basic form. The average of the calculated pKa values is taken as the final result.

References

A Foundational Review of Early Studies on Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational, pre-2000 research on fluorinated anilines. It covers the core aspects of their synthesis, physical properties, and early characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the initial exploration of this important class of chemical compounds.

Introduction

Fluorinated anilines are aromatic amines that feature one or more fluorine atoms attached to the benzene ring. The introduction of fluorine into the aniline molecule profoundly alters its physicochemical properties, including basicity, lipophilicity, and metabolic stability. These modifications have made fluorinated anilines valuable intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Early investigations into these compounds laid the groundwork for their subsequent widespread use, establishing fundamental synthetic routes and characterizing their essential properties.

Key Synthetic Methodologies

Early research established several primary pathways for the synthesis of fluorinated anilines. These methods generally involve either the introduction of a fluorine atom onto a pre-existing aromatic ring or the formation of the aniline functionality on a fluorinated precursor.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction was a cornerstone of early aryl fluoride synthesis. This method transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of a diazonium tetrafluoroborate intermediate.

  • Diazotization: The parent aniline is dissolved in a cold aqueous solution of fluoroboric acid (HBF₄). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the temperature between 0 and 5°C. This process converts the primary amine into a diazonium tetrafluoroborate salt, which often precipitates from the solution.

  • Isolation and Washing: The precipitated diazonium salt is collected by filtration and washed sequentially with cold fluoroboric acid, ethanol, and diethyl ether to remove residual reactants and byproducts. The salt must be handled with care due to its potentially explosive nature when dry.

  • Thermal Decomposition: The dried diazonium tetrafluoroborate salt is gently heated under vacuum. The salt decomposes to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.

  • Purification: The resulting crude aryl fluoride is purified, typically by steam distillation or vacuum distillation, to yield the final product.

Balz_Schiemann_Workflow Aniline Aromatic Amine (Aniline) Diazonium Arenediazonium Tetrafluoroborate Aniline->Diazonium 1. NaNO₂, HBF₄ 2. 0-5 °C ArylFluoride Aryl Fluoride Diazonium->ArylFluoride Heat (Δ) Halex_Workflow Start Nitro-Aryl Chloride Intermediate Nitro-Aryl Fluoride Start->Intermediate KF, High Temp. (Halex Reaction) Product Fluoroaniline Intermediate->Product H₂, Pd/C (Reduction) pKa_Relationship Title Effect of Fluorine Position on Basicity (pKa) p_Fluoroaniline para-Fluoroaniline pKa ≈ 4.65 Aniline Aniline pKa ≈ 4.60 m_Fluoroaniline meta-Fluoroaniline pKa ≈ 3.50 o_Fluoroaniline ortho-Fluoroaniline pKa ≈ 3.20 p_Fluoroaniline->Aniline +R effect partially -I effect Aniline->m_Fluoroaniline Strong -I effect (No +R effect) m_Fluoroaniline->o_Fluoroaniline Strongest -I effect (Proximity)

Methodological & Application

Application Notes and Protocols for the Use of N-methyl-2-(trifluoromethyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds significant potential as a building block in pharmaceutical synthesis and drug discovery. The presence of the trifluoromethyl (-CF3) group can significantly influence the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] While its direct application in the synthesis of currently marketed drugs is not as prominently documented as its isomers, its utility in the construction of novel bioactive molecules is of considerable interest to medicinal chemists.

This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical research and development. The focus will be on the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of many pharmaceutical agents.

Key Applications in Pharmaceutical Synthesis

This compound serves as a versatile intermediate for the synthesis of a variety of molecular scaffolds. The trifluoromethyl group's strong electron-withdrawing nature and steric bulk can be strategically employed to modulate a compound's pharmacokinetic and pharmacodynamic profile.[3] Its primary application lies in cross-coupling reactions to form diarylamines, a common motif in kinase inhibitors and other targeted therapies.

Synthesis of N-aryl Derivatives

The synthesis of N-aryl derivatives from this compound is a key transformation. Two of the most powerful methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions allow for the formation of a C-N bond between the aniline nitrogen and an aryl halide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Ullmann condensation and Buchwald-Hartwig amination of trifluoromethyl-substituted anilines with aryl bromides. The data is representative of what can be expected when applying these protocols to this compound.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (Pd(OAc)2)
Ligand 1,10-PhenanthrolineXantphos
Base Potassium Carbonate (K2CO3)Cesium Carbonate (Cs2CO3)
Solvent Dimethylformamide (DMF)Toluene
Temperature 120-150 °C80-110 °C
Typical Yield 60-85%75-95%
Reaction Time 12-24 hours4-12 hours

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of a Diaryl-amine

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • Anhydrous dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aryl bromide (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 130 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diarylamine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl-amine

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.[4]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To a separate dry Schlenk tube, add this compound (1.0 eq), aryl bromide (1.1 eq), and cesium carbonate (1.5 eq).

  • Add the pre-formed catalyst solution to the second Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure diarylamine product.

Visualizations

Synthetic_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start This compound + Aryl Bromide U_Reagents CuI, 1,10-Phenanthroline, K2CO3, DMF, 130°C U_Start->U_Reagents Reaction U_Product Diarylamine U_Reagents->U_Product U_Purification Workup & Purification U_Product->U_Purification B_Start This compound + Aryl Bromide B_Reagents Pd(OAc)2, Xantphos, Cs2CO3, Toluene, 100°C B_Start->B_Reagents Reaction B_Product Diarylamine B_Reagents->B_Product B_Purification Workup & Purification B_Product->B_Purification

Caption: General workflows for Ullmann and Buchwald-Hartwig cross-coupling reactions.

Signaling_Pathway cluster_kinase Kinase Inhibition Pathway Drug Diarylamine Inhibitor (Synthesized from This compound) Kinase Protein Kinase (e.g., EGFR, Abl) Drug->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Block->Substrate Inhibited

Caption: Hypothetical signaling pathway inhibited by a diarylamine synthesized from this compound.

References

Application Notes and Protocols for N-methyl-2-(trifluoromethyl)aniline as an Intermediate in Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature and patent searches for the direct application of N-methyl-2-(trifluoromethyl)aniline as an intermediate for specific, commercially available agrochemicals did not yield conclusive results. However, its structural isomers, such as 2-methyl-3-(trifluoromethyl)aniline and 2-methyl-5-(trifluoromethyl)aniline, are well-documented as valuable precursors in the synthesis of a variety of agrochemicals. The following application notes and protocols are based on the established use of these closely related compounds and provide a framework for the potential application of this compound in agrochemical research and development.

Introduction

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in the design of modern agrochemicals. The unique electronic properties and high lipophilicity of the -CF3 group can significantly enhance the biological activity, metabolic stability, and overall efficacy of active ingredients. Trifluoromethylated aniline derivatives, in particular, serve as crucial building blocks for a diverse range of herbicides, fungicides, and insecticides. While the specific use of this compound is not prominently documented, its isomers are key intermediates in the synthesis of next-generation crop protection agents.

Application Notes

This compound and its isomers are versatile intermediates for the synthesis of various agrochemical classes:

  • Fungicides: Trifluoromethyl anilines are precursors for several classes of fungicides, including strobilurins and succinate dehydrogenase inhibitors (SDHIs). For instance, 2-methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of novel strobilurin-class fungicides that have shown exceptional control over resistant pathogen strains.

  • Herbicides: These aniline derivatives are used to synthesize herbicides that target specific enzymes in weeds. A patent for the synthesis of 2-methyl-3-trifluoromethyl aniline highlights its use as an important intermediate for herbicides.

  • Insecticides and Repellents: Research has demonstrated that amides derived from trifluoromethyl anilines exhibit insecticidal and repellent properties. Studies on novel trifluoromethylphenyl amides have shown toxicity against mosquito larvae and adults, as well as repellent activity comparable to DEET.[1][2]

Data Presentation

The following tables summarize the physicochemical properties of relevant trifluoromethylaniline isomers and a hypothetical reaction yield for a typical synthesis of a trifluoromethylaniline, based on patent literature for a related compound.

Table 1: Physicochemical Properties of Trifluoromethylaniline Isomers

Property2-Methyl-3-(trifluoromethyl)aniline2-Methyl-5-(trifluoromethyl)anilineThis compound (Predicted)
CAS Number 54396-44-025449-96-114925-10-1
Molecular Formula C₈H₈F₃NC₈H₈F₃NC₈H₈F₃N
Molecular Weight 175.15 g/mol 175.15 g/mol 175.15 g/mol
Appearance Colorless to pale yellow liquidLight yellow to brown powder-
Boiling Point 198–201°C74 °C/8 mmHg-
Melting Point -25°C38 - 42 °C-
Purity (Typical) ≥99.0% (GC)≥98% (GC)-

Table 2: Representative Synthesis Yield for a Trifluoromethylaniline

Reaction StepStarting MaterialProductYield (%)Purity (%)Reference
Synthesis of 2-methyl-3-trifluoromethyl aniline2-chloro-3-trifluoromethyl aniline2-methyl-3-trifluoromethyl anilineup to 70>99[3]

Experimental Protocols

The following are representative protocols for the synthesis of a trifluoromethylaniline intermediate and its subsequent use in the preparation of a hypothetical agrochemical derivative.

Protocol 1: Synthesis of 2-Methyl-3-Trifluoromethyl Aniline

This protocol is adapted from a patented synthesis method.[3]

Materials:

  • 2-chloro-3-trifluoromethylaniline

  • Solvent (e.g., dichloroethane, dichloromethane, or toluene)

  • Dimethyl sulfide

  • N-chlorosuccinimide

  • Triethylamine

  • Sulfuryl chloride

  • Sodium hydroxide

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Ethanol

Procedure:

  • Synthesis of Intermediate I:

    • In a suitable reaction vessel, dissolve 2-chloro-3-trifluoromethylaniline in the chosen solvent and stir until uniform.

    • Add dimethyl sulfide and N-chlorosuccinimide to the system, maintaining a low temperature.

    • After the addition is complete, stir the mixture at room temperature for a period.

    • Add triethylamine to the system and heat to reflux.

    • After reflux, cool the mixture and add water.

    • Separate the organic layer, remove the solvent, and distill the residue under reduced pressure to obtain Intermediate I.

  • Synthesis of Intermediate II:

    • Dissolve Intermediate I in a solvent and add sulfuryl chloride.

    • Heat the mixture to reflux.

    • After the reaction, remove the solvent to obtain Intermediate II.

  • Synthesis of 2-Methyl-3-Trifluoromethyl Aniline:

    • Dissolve Intermediate II in ethanol and add an aqueous solution of sodium hydroxide to neutralize.

    • Add the Pd/C catalyst to the neutralized mixture.

    • Introduce hydrogen gas and carry out hydrogenation until the reaction is complete.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain pure 2-methyl-3-trifluoromethyl aniline.

Protocol 2: General Synthesis of a Trifluoromethylphenyl Amide Fungicide

This generalized protocol is based on the synthesis of trifluoromethylphenyl amides with fungicidal properties.[4]

Materials:

  • This compound (or a related isomer)

  • An appropriate acyl chloride (e.g., chloroacetyl chloride)

  • A suitable solvent (e.g., dichloromethane)

  • A base (e.g., triethylamine)

Procedure:

  • In a round-bottom flask, dissolve this compound in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of the acyl chloride.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired trifluoromethylphenyl amide.

Visualizations

Synthesis_of_2_Methyl_3_Trifluoromethyl_Aniline cluster_step1 Step 1: Synthesis of Intermediate I cluster_step2 Step 2: Synthesis of Intermediate II cluster_step3 Step 3: Hydrogenation 2-chloro-3-trifluoromethylaniline 2-chloro-3-trifluoromethylaniline Intermediate_I Intermediate_I 2-chloro-3-trifluoromethylaniline->Intermediate_I  Dimethyl sulfide,  N-chlorosuccinimide,  Triethylamine Intermediate_II Intermediate_II Intermediate_I->Intermediate_II  Sulfuryl chloride Final_Product 2-Methyl-3-Trifluoromethyl Aniline Intermediate_II->Final_Product  H2, Pd/C,  NaOH

Caption: Synthetic pathway for 2-Methyl-3-Trifluoromethyl Aniline.

Agrochemical_Workflow cluster_synthesis Synthesis cluster_testing Biological Screening cluster_analysis Data Analysis cluster_development Lead Optimization Start This compound Reaction Reaction with Acyl Halide Start->Reaction Product Trifluoromethylphenyl Amide Reaction->Product Screening Fungicidal/Insecticidal Assay Product->Screening Data Activity Data (EC50, MIC) Screening->Data Optimization Structure-Activity Relationship (SAR) Studies Data->Optimization

References

Application Notes and Protocols: Synthesis of Flunixin Utilizing N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Its synthesis predominantly involves the coupling of N-methyl-2-(trifluoromethyl)aniline with 2-chloronicotinic acid. This critical reaction step, often an Ullmann condensation, is the focus of these application notes. This compound serves as a key building block, and its purity and reactivity are paramount for achieving high yields and purity of the final active pharmaceutical ingredient (API).[1] These notes provide detailed protocols and comparative data for various synthetic methodologies, offering researchers and drug development professionals a comprehensive guide to the synthesis of Flunixin.

Synthesis of the Key Intermediate: this compound

The availability of high-purity this compound is a crucial prerequisite for the successful synthesis of Flunixin. Several synthetic routes to this intermediate have been reported. One common approach involves the methylation of 3-trifluoromethylaniline, followed by subsequent functional group manipulations.

A detailed, multi-step synthesis starting from 2-chloro-3-trifluoromethylaniline has been described, which involves the formation of intermediate compounds such as 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline and 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride. The final step typically involves a reduction, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of common methods and should be optimized for specific laboratory conditions.

Materials:

  • 2-chloro-3-trifluoromethylaniline

  • Dimethyl sulfide

  • N-chlorosuccinimide

  • Triethylamine

  • Anhydrous solvent (e.g., dichloroethane, dichloromethane, or toluene)

  • Ethanol

  • Palladium on carbon (Pd/C) catalyst

  • Alkali (e.g., sodium hydroxide)

  • Hydrogen gas

Procedure:

  • Synthesis of Intermediate I (6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline):

    • Dissolve 2-chloro-3-trifluoromethylaniline in an appropriate anhydrous solvent under an inert atmosphere.

    • Cool the mixture and slowly add dimethyl sulfide and N-chlorosuccinimide, maintaining a low temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Add triethylamine to the mixture and heat to reflux for an extended period.

    • Upon completion, cool the reaction, quench with water, and separate the organic layer.

    • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain Intermediate I.

  • Synthesis of Intermediate II (6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride):

    • Intermediate I is then converted to Intermediate II through a chlorination reaction. (Specific reagents and conditions for this step would need to be sourced from detailed literature).

  • Synthesis of 2-methyl-3-trifluoromethylaniline:

    • In a pressure reactor, combine Intermediate II, ethanol, Pd/C catalyst, and an alkali.

    • Pressurize the reactor with hydrogen gas (e.g., 4-6 kg pressure).

    • Stir the reaction mixture for 48-56 hours.

    • After the reaction is complete, carefully depressurize the reactor and filter the mixture to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the residue by vacuum distillation to yield 2-methyl-3-trifluoromethylaniline as a crystalline solid.

Core Synthesis of Flunixin: Coupling of this compound and 2-chloronicotinic acid

The central step in Flunixin synthesis is the nucleophilic aromatic substitution reaction between this compound and 2-chloronicotinic acid. This transformation is typically facilitated by a catalyst. Several catalytic systems have been developed, each with its own advantages in terms of yield, reaction conditions, and environmental impact.

Comparative Data of Synthetic Protocols for Flunixin
Catalyst SystemSolventTemperature (°C)Reaction Time (h)Molar Ratio (Aniline:Acid)Yield (%)Reference
Boric Acid (H₃BO₃)Solvent-free12022:195[2][3]
Boric Acid (H₃BO₃)Water908-101.05:195[4]
Copper(II) Oxide (CuO) & p-Toluenesulfonic Acid (p-TSA)WaterReflux42:191[5]
Perfluorinated Sulfonic Acid ResinWater65-702.51:1.0597[6]
p-Toluenesulfonic Acid (p-TSA)Water100242.1:183[6]
Experimental Protocols for Flunixin Synthesis

Protocol 1: Boric Acid Catalyzed Solvent-Free Synthesis [2][3]

This method offers a green chemistry approach by avoiding the use of organic solvents.

Materials:

  • This compound

  • 2-chloronicotinic acid

  • Boric acid (H₃BO₃)

Procedure:

  • In a reaction vessel, combine this compound (2 molar equivalents), 2-chloronicotinic acid (1 molar equivalent), and boric acid (catalytic amount, e.g., 30 mol%).

  • Heat the mixture to 120°C with stirring.

  • Maintain the temperature for approximately 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: Copper-Catalyzed Synthesis in Water [5]

This protocol utilizes a copper-based catalyst system, characteristic of an Ullmann condensation.

Materials:

  • This compound

  • 2-chloronicotinic acid

  • Copper(II) oxide (CuO)

  • p-Toluenesulfonic acid (p-TSA)

  • Water

  • Potassium hydroxide (KOH) solution (e.g., 25%)

  • Sulfuric acid (H₂SO₄) solution (e.g., 30%)

Procedure:

  • To a reaction flask equipped with a reflux condenser, add this compound (2 molar equivalents), 2-chloronicotinic acid (1 molar equivalent), CuO (catalytic amount), p-TSA (catalytic amount), and water.

  • Heat the mixture to reflux with stirring and maintain for approximately 4 hours.

  • Cool the reaction mixture to below 50°C.

  • Adjust the pH to 10.0-11.0 by the dropwise addition of KOH solution to precipitate unreacted aniline.

  • Filter the mixture to remove the solid.

  • Adjust the pH of the filtrate to 5.0-6.0 with H₂SO₄ solution to precipitate the crude Flunixin.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Protocol 3: Perfluorinated Sulfonic Acid Resin Catalyzed Synthesis [6]

This method employs a solid acid catalyst which can be recovered and reused.

Materials:

  • This compound

  • 2-chloronicotinic acid

  • Perfluorinated sulfonic acid resin

  • Water

  • Sulfuric acid (H₂SO₄) solution (e.g., 60%)

Procedure:

  • In a reaction vessel, add this compound (1 molar equivalent), 2-chloronicotinic acid (1.05 molar equivalents), and water.

  • Add the perfluorinated sulfonic acid resin to the mixture.

  • Heat the reaction to 65-70°C with stirring and maintain for 2.5 hours.

  • Filter the mixture to remove the resin catalyst.

  • Adjust the pH of the filtrate to 4.5 with a 60% sulfuric acid solution to precipitate the product.

  • Stir for 15-20 minutes, then collect the solid by filtration.

  • Wash the filter cake with water and dry to obtain Flunixin.

Purification of Flunixin

Crude Flunixin from the synthesis can be purified by recrystallization. A common solvent system for recrystallization is methanol and water. The crude product is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization, yielding purified Flunixin.

Visualizing the Synthesis and Mechanism

Flunixin Synthesis Workflow

The overall process for the synthesis of Flunixin, from its key precursors to the final product, can be visualized as a straightforward workflow.

Flunixin_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product & Purification This compound This compound Coupling Ullmann Condensation / Nucleophilic Aromatic Substitution This compound->Coupling 2-chloronicotinic acid 2-chloronicotinic acid 2-chloronicotinic acid->Coupling Crude Flunixin Crude Flunixin Coupling->Crude Flunixin Catalyst Purified Flunixin Purified Flunixin Crude Flunixin->Purified Flunixin Recrystallization

Caption: General workflow for the synthesis of Flunixin.

Ullmann Condensation: C-N Coupling Mechanism

The copper-catalyzed synthesis of Flunixin proceeds via an Ullmann condensation mechanism. This involves the formation of a copper(I) amide intermediate, which then reacts with the 2-chloronicotinic acid in an oxidative addition, followed by reductive elimination to form the C-N bond and regenerate the copper catalyst.

Ullmann_Condensation_Mechanism cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_product Product Aniline This compound Intermediate1 Copper(I) Amide Intermediate Aniline->Intermediate1 ArylHalide 2-chloronicotinic acid Intermediate2 Cu(III) Intermediate (Oxidative Addition) ArylHalide->Intermediate2 Cu_I Cu(I) Catalyst Cu_I->Intermediate1 Intermediate1->Intermediate2 + 2-chloronicotinic acid Product_Formation Reductive Elimination Intermediate2->Product_Formation Product_Formation->Cu_I Catalyst Regeneration Flunixin Flunixin Product_Formation->Flunixin

Caption: Simplified mechanism of the Ullmann condensation for Flunixin synthesis.

References

Application of N-methyl-2-(trifluoromethyl)aniline in the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methyl-2-(trifluoromethyl)aniline is a versatile aromatic amine that serves as a key intermediate in the synthesis of specialized azo dyes. The incorporation of the trifluoromethyl (-CF3) group into the dye structure imparts several desirable properties, including enhanced lightfastness, thermal stability, and altered spectral characteristics. The electron-withdrawing nature of the -CF3 group can influence the electronic properties of the resulting chromophore, leading to dyes with unique shades and improved performance on various substrates, particularly synthetic fibers like polyester.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound as the diazo component. The protocols are intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development.

Key Applications

Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers such as polyester, nylon, and cellulose acetate. The trifluoromethyl group enhances the sublimation fastness of these dyes, a critical property for high-temperature dyeing processes. Furthermore, the unique electronic effects of the trifluoromethyl group can be leveraged to fine-tune the color of the dye, leading to a range of shades from yellow to red.

Experimental Protocols

The synthesis of azo dyes from this compound follows a two-step process: diazotization of the amine followed by a coupling reaction with a suitable coupling component.

Protocol 1: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a monoazo disperse dye by diazotizing this compound and coupling it with 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Ethanol

Equipment:

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Graduated cylinders

  • pH meter or pH paper

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.75 g (0.01 mol) of this compound in 10 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 100 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the formation of the diazonium salt is complete. The resulting solution is the diazonium salt of this compound.

Part B: Coupling Reaction with 2-Naphthol

  • In a 250 mL Erlenmeyer flask, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • After the reaction is complete, acidify the mixture to a pH of approximately 6.0-7.0 with dilute hydrochloric acid.

  • Filter the precipitated dye using a Buchner funnel and wash it with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from an ethanol/water mixture to obtain the pure product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation

While specific quantitative data for azo dyes derived directly from this compound is not extensively available in the public domain, the following table presents typical data for analogous azo dyes synthesized from a similar precursor, m-trifluoromethylaniline, coupled with various components. This data can serve as a reference for the expected properties of dyes derived from the this compound isomer.

Diazo ComponentCoupling Componentλmax (nm)Light FastnessWash Fastness
m-trifluoromethylanilineSchaeffer acid48544-5
m-trifluoromethylanilineN.W. acid49244
m-trifluoromethylanilineγ-acid5103-44
m-trifluoromethylanilineN-(4-sulphophenyl)-3-methyl-5-pyrazolone4204-55

Light fastness was assessed on a scale of 1-8 (8 being the best), and wash fastness on a scale of 1-5 (5 being the best).

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Coupling Reaction This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt 0-5 °C NaNO2, HCl NaNO2, HCl Azo Dye Azo Dye Diazonium Salt->Azo Dye 2-Naphthol 2-Naphthol 2-Naphthol->Azo Dye 0-5 °C NaOH NaOH

Caption: General synthesis pathway for an azo dye from this compound.

Experimental Workflow

Experimental_Workflow Start Start Prepare Aniline Solution Dissolve this compound in HCl and water Start->Prepare Aniline Solution Cool to 0-5 C Cool aniline solution in ice bath Prepare Aniline Solution->Cool to 0-5 C Diazotization Add nitrite solution dropwise to aniline solution at 0-5 C Cool to 0-5 C->Diazotization Prepare Nitrite Solution Dissolve NaNO2 in cold water Prepare Nitrite Solution->Diazotization Coupling Add diazonium salt solution to coupler solution at 0-5 C Diazotization->Coupling Prepare Coupler Solution Dissolve 2-Naphthol in NaOH solution Cool Coupler Cool coupler solution in ice bath Prepare Coupler Solution->Cool Coupler Cool Coupler->Coupling Precipitation & Filtration Acidify, filter, and wash the azo dye precipitate Coupling->Precipitation & Filtration Purification Recrystallize from Ethanol/Water Precipitation & Filtration->Purification Drying & Characterization Dry the purified dye and perform spectral analysis Purification->Drying & Characterization End End Drying & Characterization->End

Caption: Step-by-step workflow for the synthesis and characterization of the azo dye.

Conclusion

This compound is a valuable precursor for the synthesis of high-performance azo dyes. The presence of the trifluoromethyl group can significantly enhance the fastness properties of the resulting dyes, making them suitable for demanding applications on synthetic textiles. The provided protocols offer a general framework for the synthesis and evaluation of these dyes, which can be further optimized depending on the specific coupling component and desired final properties. Further research to quantify the spectral and fastness properties of a wider range of azo dyes derived from this compound would be beneficial for expanding their industrial applications.

Protocols for the N-methylation of 2-(trifluoromethyl)aniline: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-methylation of 2-(trifluoromethyl)aniline, a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover a range of methodologies, from classical approaches to modern catalytic systems, offering flexibility in reagent choice and reaction conditions.

Introduction

N-methylation of anilines is a fundamental reaction in organic synthesis. The introduction of a methyl group to the nitrogen atom can significantly alter the physicochemical properties of the parent molecule, including its basicity, lipophilicity, and metabolic stability. For 2-(trifluoromethyl)aniline, a common building block in medicinal chemistry, selective N-monomethylation is often a key step in the development of novel therapeutic agents. This document details three primary protocols for achieving this transformation, along with a comparison of their yields and reaction conditions.

Data Summary

The following table summarizes the quantitative data for the different N-methylation protocols described in this document.

ProtocolMethylating AgentCatalyst/ReagentSolventTemperature (°C)Time (h)Yield/Conversion
1Methyl IodideK₂CO₃AcetonitrileReflux6Good
2Dimethyl SulfateNaOHWater, Benzene<10 then rt2Good
3Methanol(DPEPhos)RuCl₂(PPh₃)Methanol14012Moderate to Good
4Dimethyl CarbonateDBUNMP2500.2 (flow)74% (for 4-CF₃ isomer)[1]
5MethanolIridium(I)-NHCMethanol1501561% conversion (for 4-CF₃ isomer)

Experimental Protocols

Protocol 1: N-methylation using Methyl Iodide

This protocol describes a classical approach to N-methylation using methyl iodide as the methyl source and potassium carbonate as the base.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-methyl-2-(trifluoromethyl)aniline.

Protocol 2: N-methylation using Dimethyl Sulfate

This method utilizes dimethyl sulfate, a cost-effective and highly reactive methylating agent. Caution should be exercised as dimethyl sulfate is toxic and carcinogenic.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Sodium Hydroxide (NaOH) solution (30%)

  • Water

  • Benzene

  • Sulfuric Acid (H₂SO₄)

Procedure:

  • Prepare a mixture of 2-(trifluoromethyl)aniline (1.0 eq) and water.

  • Cool the mixture to below 10 °C in an ice bath.

  • Add dimethyl sulfate (1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously for 1 hour at this temperature.

  • Slowly add 30% sodium hydroxide solution dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Separate the organic layer. Extract the aqueous layer with benzene.

  • Combine the organic layer and the benzene extract.

  • To remove any unreacted starting material, the mixture can be treated with sulfuric acid to precipitate the aniline sulfate, which is then filtered off.

  • The filtrate containing the N-methylated product is then washed with water, dried, and concentrated.

  • Purify the product by distillation under reduced pressure or column chromatography.

Protocol 3: Catalytic N-methylation using Methanol

This protocol employs a modern, ruthenium-catalyzed hydrogen autotransfer reaction with methanol as a green and readily available methylating agent.[2]

Materials:

  • 2-(Trifluoromethyl)aniline

  • (DPEPhos)RuCl₂(PPh₃) catalyst (0.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (0.5 eq)

  • Anhydrous Methanol (MeOH)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru-catalyst (0.005 eq), 2-(trifluoromethyl)aniline (1.0 mmol, 1.0 eq), and cesium carbonate (0.5 mmol, 0.5 eq).[2]

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous methanol (1 mL) via syringe.[2]

  • Seal the Schlenk tube and heat the mixture at 140 °C for 12 hours with stirring.[2]

  • After cooling to room temperature, remove the solvent in vacuo.[2]

  • Purify the residue by column chromatography on silica gel to yield this compound.[2]

Visualizations

Experimental Workflow for Catalytic N-methylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 2-(Trifluoromethyl)aniline Ru-Catalyst Cs₂CO₃ schlenk Add to Schlenk Tube reagents->schlenk inert Inert Atmosphere (Ar/N₂) schlenk->inert methanol Add Anhydrous Methanol inert->methanol heat Heat at 140°C for 12h methanol->heat cool Cool to RT heat->cool evaporate Evaporate Solvent cool->evaporate chromatography Column Chromatography evaporate->chromatography product N-methyl-2- (trifluoromethyl)aniline chromatography->product

Caption: Workflow for Ru-catalyzed N-methylation.

Signaling Pathway: Mechanism of Catalytic N-methylation with Methanol

This diagram illustrates the "borrowing hydrogen" or hydrogen autotransfer mechanism for the ruthenium-catalyzed N-methylation of anilines with methanol.[2]

catalytic_cycle catalyst Ru(II) Catalyst ru_h Ru-H Intermediate catalyst->ru_h + CH₃OH - H₂O formaldehyde Formaldehyde (CH₂O) ru_h->catalyst + Imine - R-NHCH₃ methylated_aniline N-methyl-2-(CF₃)aniline (R-NHCH₃) aniline 2-(CF₃)Aniline (R-NH₂) imine Imine (R-N=CH₂) aniline->imine + CH₂O - H₂O methanol Methanol (CH₃OH) methanol->formaldehyde Oxidation imine->methylated_aniline Reduction

Caption: Catalytic cycle for N-methylation.

Logical Relationship: Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.

eschweiler_clarke cluster_steps Reaction Steps start 2-(Trifluoromethyl)aniline (Primary Amine) imine_formation Imine Formation start->imine_formation + Formaldehyde formaldehyde Formaldehyde formic_acid Formic Acid (Hydride Source) reduction1 Reduction to Secondary Amine imine_formation->reduction1 + Formic Acid imine2_formation Second Imine Formation reduction1->imine2_formation + Formaldehyde reduction2 Reduction to Tertiary Amine imine2_formation->reduction2 + Formic Acid product N,N-dimethyl-2-(trifluoromethyl)aniline (Tertiary Amine) reduction2->product

Caption: Eschweiler-Clarke reaction pathway.

References

Application Notes and Protocols for N-methyl-2-(trifluoromethyl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(trifluoromethyl)aniline is an aromatic compound of interest in materials science due to the unique properties conferred by its constituent functional groups. The N-methyl group can enhance solubility and modify the electronic properties of resulting materials, while the highly electronegative trifluoromethyl group is known to impart increased thermal stability, chemical resistance, and specific electronic characteristics to polymers and other materials.[1] Although direct, extensive research on the application of this compound in materials science is limited, its potential can be inferred from studies on analogous compounds such as N-methylaniline and other trifluoromethyl-substituted anilines.

These notes provide an overview of the potential applications, relevant protocols for polymerization based on similar monomers, and expected material properties. The information is intended to serve as a foundational guide for researchers exploring the use of this compound in the development of advanced materials.

Potential Applications in Materials Science

The incorporation of this compound into polymeric structures is anticipated to yield materials with a unique combination of properties suitable for various advanced applications:

  • High-Performance Polymers: The trifluoromethyl group is known to enhance the thermal and chemical stability of polymers.[1] Materials synthesized from this compound are expected to exhibit high resistance to harsh environments, making them suitable for applications in aerospace, automotive, and industrial coatings.

  • Organic Electronics: The electronic properties of polyaniline and its derivatives make them promising for use in organic electronics. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic bandgap and conductivity of the resulting polymer.[2] This could lead to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

  • Conductive Polymers: N-methylaniline can be polymerized to form a conductive polymer, poly(N-methylaniline) (PNMA).[3][4] While the methyl group can increase solubility, it may also decrease conductivity compared to unsubstituted polyaniline. The trifluoromethyl group's electronic influence could further modify the conductivity and doping characteristics of the polymer.

  • Membranes for Gas Separation: Polymers containing trifluoromethyl groups have been shown to be effective materials for gas separation membranes due to their altered fractional free volume and gas permeability.[5]

Physicochemical Properties of a Related Compound

PropertyValue
Chemical Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol
Appearance Colorless to pale yellow liquid
Density 1.205 g/cm³ @ 25°C
Boiling Point 198–201°C
Melting Point -25°C
Flash Point 82°C (closed cup)
Solubility Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water

Data sourced from commercial supplier information for 2-methyl-3-(trifluoromethyl)aniline.[6]

Experimental Protocols

Due to the lack of specific published protocols for the polymerization of this compound, the following is a general procedure for the chemical oxidative polymerization of N-methylaniline. This protocol can be adapted and optimized for this compound.

Protocol 1: Chemical Oxidative Polymerization of N-methylaniline

This protocol describes the synthesis of poly(N-methylaniline) using ammonium persulfate as an oxidant in an acidic medium.[4]

Materials:

  • N-methylaniline (monomer)

  • Ammonium peroxodisulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dopant)

  • Methanol (for washing)

  • Deionized water

  • N-Methyl-2-pyrrolidone (NMP) (for solubility testing and characterization)

Equipment:

  • Reaction vessel (beaker or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Monomer Solution Preparation:

    • In the reaction vessel, dissolve a specific molar concentration of N-methylaniline in an acidic solution (e.g., 1 M HCl).

    • Cool the solution to 0-5°C using an ice bath while stirring.

  • Oxidant Solution Preparation:

    • Separately, dissolve ammonium peroxodisulfate in an equal volume of the same acidic solution. The molar ratio of oxidant to monomer is typically 1:1.

    • Cool this solution to 0-5°C.

  • Polymerization:

    • Slowly add the oxidant solution to the stirred monomer solution dropwise using a dropping funnel over a period of 30-60 minutes.

    • Maintain the reaction temperature at 0-5°C, as the polymerization is exothermic.[7]

    • Continue stirring the reaction mixture for 2-4 hours after the addition is complete. A color change to dark green or black indicates the formation of the polymer.

  • Isolation and Purification:

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer precipitate with the acidic solution to remove any unreacted monomer and oligomers.

    • Subsequently, wash with methanol until the filtrate becomes colorless.

    • Dry the polymer product in a vacuum oven or desiccator at 60°C for 24 hours.

Expected Modifications for this compound:

  • The strong electron-withdrawing effect of the trifluoromethyl group may affect the polymerization rate and the final polymer's properties.

  • Solubility of the monomer and the resulting polymer may differ, potentially requiring adjustments to the solvent system.

Data Presentation: Properties of Analogous Polymers

The following table presents data on the properties of poly(N-methylaniline) (PNMA) and polymers containing trifluoromethyl groups for comparative purposes.

PolymerPropertyValue/Observation
Poly(N-methylaniline) (PNMA) Electrical ConductivityVaries with dopant and synthesis conditions, generally lower than polyaniline. A reported value is up to 109.84 S/cm⁻¹ after re-doping.[3]
SolubilityHigher solubility in organic solvents compared to polyaniline.[3]
Trifluoromethylated Polymer Donor for PSCs Highest Occupied Molecular Orbital (HOMO) Energy LevelLowered HOMO energy level compared to the methylated counterpart.[2]
Power Conversion Efficiency (PCE) in Solar CellsA nearly two-fold increase in PCE (up to 13.5%) was observed compared to the methylated counterpart.[2]
Polymers of Intrinsic Microporosity (PIMs) with -CF₃ groups Gas Permeability and SelectivityIntroduction of -CF₃ groups can enhance polymer solubility and increase the fractional free volume.[5]

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a conductive polymer derived from an aniline derivative.

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer N-methyl-2- (trifluoromethyl)aniline Polymerization Oxidative Polymerization Monomer->Polymerization Oxidant Oxidant (e.g., APS) Oxidant->Polymerization Acid Acidic Medium (e.g., HCl) Acid->Polymerization Purification Purification (Washing & Drying) Polymerization->Purification Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis, NMR) Purification->Spectroscopy Morphology Morphological Analysis (SEM, TEM) Purification->Morphology Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Electrical Electrical Properties (Conductivity) Purification->Electrical

Caption: Workflow for the synthesis and characterization of poly(this compound).

Relationship between Molecular Structure and Material Properties

This diagram illustrates the expected influence of the N-methyl and trifluoromethyl groups on the properties of the resulting polymer.

Structure_Property_Relationship cluster_groups Functional Groups cluster_properties Material Properties Monomer This compound N_Methyl N-methyl group Monomer->N_Methyl CF3_Group Trifluoromethyl group Monomer->CF3_Group Solubility Increased Solubility N_Methyl->Solubility Electronic_Properties Modified Electronic Properties N_Methyl->Electronic_Properties Thermal_Stability Enhanced Thermal Stability CF3_Group->Thermal_Stability Chemical_Resistance Improved Chemical Resistance CF3_Group->Chemical_Resistance CF3_Group->Electronic_Properties

Caption: Influence of functional groups on material properties.

References

Synthetic Routes for the Derivatization of N-methyl-2-(trifluoromethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, N-methyl-2-(trifluoromethyl)aniline. This compound, featuring both a secondary amine and an electron-withdrawing trifluoromethyl group on an aromatic ring, serves as a valuable starting material in the development of novel pharmaceuticals and agrochemicals. The following protocols outline key chemical transformations to functionalize this core structure.

Introduction

This compound is a key intermediate in organic synthesis. The presence of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, making it more electron-deficient and affecting the regioselectivity of electrophilic substitution reactions. The secondary amine functionality provides a reactive handle for a variety of transformations, including acylation, alkylation, and sulfonylation. The protocols detailed below provide methodologies for the targeted modification of this scaffold.

Key Synthetic Transformations

Several key reactions can be employed to prepare derivatives of this compound. These include:

  • Electrophilic Aromatic Substitution: Introduction of functional groups onto the aromatic ring.

  • N-Acylation: Formation of amides via reaction with acylating agents.

  • N-Alkylation: Introduction of new alkyl groups onto the nitrogen atom.

  • N-Sulfonylation: Formation of sulfonamides.

The following sections provide detailed protocols for these transformations.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound Derivatives

Derivative NameReaction TypeReagents and SolventsTemperature (°C)Reaction Time (h)Yield (%)
4-Bromo-N-methyl-2-(trifluoromethyl)anilineElectrophilic BrominationN-Bromosuccinimide (NBS), Acetonitrile602~90
N-methyl-4-nitro-2-(trifluoromethyl)anilineElectrophilic NitrationConc. HNO₃, Conc. H₂SO₄0 - 251Moderate
N-Acetyl-N-methyl-2-(trifluoromethyl)anilineN-AcylationAcetyl chloride, Triethylamine, Dichloromethane0 - 252High
N-Ethyl-N-methyl-2-(trifluoromethyl)anilineN-AlkylationEthyl iodide, Sodium hydride, Tetrahydrofuran0 - 6512Moderate
N-(p-Tolylsulfonyl)-N-methyl-2-(trifluoromethyl)anilineN-Sulfonylationp-Toluenesulfonyl chloride, Pyridine, Dichloromethane0 - 254High

Experimental Protocols

Electrophilic Aromatic Substitution: Bromination

This protocol describes the regioselective bromination of this compound at the para-position to the amino group. The electron-donating amino group is a stronger activating group than the deactivating trifluoromethyl group, directing the electrophile to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethyl group and the N-methyl group, the para-product is predominantly formed. A plausible route involves the use of N-bromosuccinimide (NBS) as the brominating agent[1].

Protocol: Synthesis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol) in one portion.

  • Stir the resulting mixture at 60 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-N-methyl-2-(trifluoromethyl)aniline.

Electrophilic Aromatic Substitution: Nitration

This protocol outlines the nitration of this compound. The strong electron-withdrawing nature of the trifluoromethyl group and the directing effect of the N-methylamino group will primarily yield the 4-nitro derivative.

Protocol: Synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline

  • In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid (5 mL) to this compound (1.0 mmol).

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL), keeping the temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the solution of the aniline in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

N-Acylation

This protocol details the N-acylation of this compound with acetyl chloride to form the corresponding acetamide.

Protocol: Synthesis of N-Acetyl-N-methyl-2-(trifluoromethyl)aniline

  • Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

N-Alkylation

This protocol describes the N-alkylation of this compound to introduce a second, different alkyl group.

Protocol: Synthesis of N-Ethyl-N-methyl-2-(trifluoromethyl)aniline

  • To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 mmol) in THF (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and then heat at reflux for 12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench with water (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Sulfonylation

This protocol details the reaction of this compound with an arylsulfonyl chloride to form a sulfonamide.

Protocol: Synthesis of N-(p-Tolylsulfonyl)-N-methyl-2-(trifluoromethyl)aniline

  • Dissolve this compound (1.0 mmol) in pyridine (5 mL) in a round-bottom flask and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold 2 M HCl (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthetic_Routes cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_sulfonylation N-Sulfonylation cluster_eas Electrophilic Aromatic Substitution start This compound acylation N-Acetyl-N-methyl-2-(trifluoromethyl)aniline start->acylation Acetyl chloride, Et3N alkylation N-Ethyl-N-methyl-2-(trifluoromethyl)aniline start->alkylation Ethyl iodide, NaH sulfonylation N-(p-Tolylsulfonyl)-N-methyl- 2-(trifluoromethyl)aniline start->sulfonylation Tosyl chloride, Pyridine bromination 4-Bromo-N-methyl-2-(trifluoromethyl)aniline start->bromination NBS nitration N-methyl-4-nitro-2-(trifluoromethyl)aniline start->nitration HNO3, H2SO4

Caption: Synthetic pathways for the derivatization of this compound.

Experimental_Workflow start Start: Combine Reactants and Solvents reaction Reaction under Specified Conditions (Temperature, Time) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Quenching and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

References

Domino Trifluoromethylation/Cyclization of Alkynylanilines: A Powerful Strategy for Synthesizing Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. A particularly efficient method for constructing trifluoromethylated heterocycles is the domino trifluoromethylation/cyclization of alkynylanilines. This one-pot process allows for the simultaneous introduction of the CF₃ group and the formation of the heterocyclic ring system, offering a streamlined and atom-economical approach to valuable building blocks for drug discovery and development.

This document provides detailed application notes and experimental protocols for the domino trifluoromethylation/cyclization of alkynylanilines, focusing on the synthesis of 2-(trifluoromethyl)indoles and 3-formyl-2-(trifluoromethyl)indoles. The methodologies described are based on the work of Tsui and coworkers, who have developed robust copper-catalyzed procedures using the readily available and well-established fluoroform-derived CuCF₃ reagent.[1][2]

Core Concepts and Advantages

The domino reaction proceeds through a sequence of trifluoromethylation of the alkyne, followed by an intramolecular cyclization of the resulting intermediate. This strategy offers several key advantages:

  • High Regioselectivity: The position of the trifluoromethyl group on the resulting indole core is precisely controlled by the reaction conditions and the nature of the starting alkynylaniline.[1][3]

  • Efficiency: The one-pot nature of the reaction avoids the isolation of intermediates, saving time and resources.[1]

  • Accessibility of Reagents: The use of the fluoroform-derived CuCF₃ reagent provides a practical and cost-effective source of the trifluoromethyl group, as fluoroform is an inexpensive industrial byproduct.[2][3]

  • Versatility: The resulting trifluoromethylated indoles are versatile intermediates that can be further functionalized to create a diverse range of complex molecules and drug analogues.[1]

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for the synthesis of 2-(trifluoromethyl)indoles and 3-formyl-2-(trifluoromethyl)indoles from various substituted 2-alkynylanilines. The reactions demonstrate a good tolerance for a range of functional groups.

Table 1: Synthesis of 2-(Trifluoromethyl)indoles

EntryProductYield (%)
1HPh2-(Trifluoromethyl)-3-phenyl-1H-indole85
25-MePh5-Methyl-2-(trifluoromethyl)-3-phenyl-1H-indole88
35-ClPh5-Chloro-2-(trifluoromethyl)-3-phenyl-1H-indole75
45-BrPh5-Bromo-2-(trifluoromethyl)-3-phenyl-1H-indole72
5H4-MeC₆H₄3-(4-Methylphenyl)-2-(trifluoromethyl)-1H-indole87
6H4-FC₆H₄3-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole80
7Hn-Bu3-Butyl-2-(trifluoromethyl)-1H-indole65

Reaction conditions: N-tosyl-2-alkynylaniline (0.2 mmol), CuCF₃ (0.4 mmol), TMEDA (0.4 mmol) in DMF (2 mL) at 80 °C for 12 h. Yields are for the isolated product after desulfonylation.[1]

Table 2: Synthesis of 3-Formyl-2-(trifluoromethyl)indoles

EntryProductYield (%)
1HPh2-(Trifluoromethyl)-3-phenyl-1H-indole-3-carbaldehyde78
25-MePh5-Methyl-2-(trifluoromethyl)-3-phenyl-1H-indole-3-carbaldehyde81
35-ClPh5-Chloro-2-(trifluoromethyl)-3-phenyl-1H-indole-3-carbaldehyde70
4H4-MeC₆H₄3-(4-Methylphenyl)-2-(trifluoromethyl)-1H-indole-3-carbaldehyde79

Reaction conditions: N-tosyl-2-alkynylaniline (0.2 mmol), CuCF₃ (0.4 mmol), TMEDA (0.8 mmol) in DMF (2 mL) at 100 °C for 24 h under an oxygen atmosphere. Yields are for the isolated product.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(trifluoromethyl)indoles and 3-formyl-2-(trifluoromethyl)indoles.

Protocol 1: Synthesis of 2-(Trifluoromethyl)indoles

Materials:

  • N-Tosyl-2-alkynylaniline substrate

  • Fluoroform-derived CuCF₃ reagent

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube containing a magnetic stir bar, add the N-tosyl-2-alkynylaniline (0.2 mmol, 1.0 equiv.).

  • Add the CuCF₃ reagent (0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMF (2.0 mL) via syringe.

  • Add TMEDA (0.4 mmol, 2.0 equiv.) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to a desulfonylation step.

  • To the crude tosylated indole, add methanol (5 mL) and potassium carbonate (0.6 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Add water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-(trifluoromethyl)indole.

Protocol 2: Synthesis of 3-Formyl-2-(trifluoromethyl)indoles

Materials:

  • N-Tosyl-2-alkynylaniline substrate

  • Fluoroform-derived CuCF₃ reagent

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Oxygen balloon

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube containing a magnetic stir bar, add the N-tosyl-2-alkynylaniline (0.2 mmol, 1.0 equiv.).

  • Add the CuCF₃ reagent (0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with oxygen three times and leave an oxygen balloon attached.

  • Add anhydrous DMF (2.0 mL) via syringe.

  • Add TMEDA (0.8 mmol, 4.0 equiv.) via syringe.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-formyl-2-(trifluoromethyl)indole.

Mandatory Visualizations

The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Formation Alkynylaniline N-Tosyl-2-alkynylaniline Intermediate_A Vinyl Copper Intermediate Alkynylaniline->Intermediate_A + CuCF₃ CuCF3 CuCF₃ Intermediate_B Vinyl Radical Intermediate_A->Intermediate_B SET Intermediate_C Indolyl Radical Intermediate_B->Intermediate_C 5-endo-dig Cyclization Product_1 N-Tosyl-2-(trifluoromethyl)indole Intermediate_C->Product_1 Oxidation/Aromatization Product_2 2-(Trifluoromethyl)indole Product_1->Product_2 Desulfonylation Product_3 3-Formyl-2-(trifluoromethyl)indole Product_1->Product_3 Formylation (with excess TMEDA/O₂)

Caption: Proposed mechanism for the domino trifluoromethylation/cyclization.

Experimental_Workflow Start Combine Reactants: N-Tosyl-2-alkynylaniline CuCF₃ TMEDA in DMF Reaction Heat Reaction Mixture (80-100 °C, 12-24 h) Start->Reaction Workup Aqueous Workup (NH₄Cl quench, EtOAc extraction) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Desulfonylation Desulfonylation Step (for 2-CF₃-indoles) Workup->Desulfonylation If applicable Final_Product Isolated Product: Trifluoromethylated Indole Purification->Final_Product Desulfonylation->Purification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-methyl-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of 2-(trifluoromethyl)aniline?

A1: The most common methods for the N-methylation of anilines, including those with electron-withdrawing substituents like 2-(trifluoromethyl)aniline, involve the use of methylating agents such as dimethyl sulfate, methyl iodide, or formaldehyde/formic acid (Eschweiler-Clarke reaction). The choice of method depends on the desired selectivity (mono- vs. di-methylation), scale, and available reagents. For anilines with strongly deactivating groups, harsher conditions or more reactive methylating agents may be necessary.

Q2: I am observing low conversion of 2-(trifluoromethyl)aniline to the desired N-methylated product. What are the likely causes?

A2: Low conversion can be attributed to several factors. The trifluoromethyl group at the ortho position is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen. This inherent low reactivity often requires more forcing reaction conditions. Common causes for low conversion include:

  • Insufficient reaction time or temperature: The reaction may require prolonged heating at elevated temperatures.

  • Suboptimal base: The choice and amount of base are critical for deprotonating the aniline and facilitating the reaction.

  • Inactive methylating agent: Ensure the quality and reactivity of your methylating agent.

  • Solvent effects: The polarity and aprotic/protic nature of the solvent can influence the reaction rate.

Q3: My reaction is producing a significant amount of the N,N-dimethylated byproduct. How can I improve the selectivity for mono-methylation?

A3: Over-methylation to form N,N-dimethyl-2-(trifluoromethyl)aniline is a common side reaction. To favor mono-methylation, consider the following strategies:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the methylating agent relative to the aniline.

  • Lower reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although it may also decrease the overall conversion rate.

  • Choice of methylating agent: Some methylating agents, like dimethyl carbonate, have been reported to offer better selectivity for mono-methylation of anilines under specific conditions.[1]

  • Protecting group strategy: Although more synthetically demanding, using a protecting group on the nitrogen that can be removed after mono-methylation can provide excellent selectivity.

Q4: I attempted an Eschweiler-Clarke reaction (formaldehyde/formic acid) with 2-(trifluoromethyl)aniline and obtained a resinous material. Is this reaction suitable for this substrate?

A4: The Eschweiler-Clarke reaction is often problematic for anilines bearing strong electron-withdrawing groups. For instance, the reaction with m-trifluoromethylaniline has been reported to yield only a resinous product.[2] This is likely due to polymerization or other side reactions under the acidic and high-temperature conditions of the reaction, which are exacerbated by the deactivated nature of the aniline. It is advisable to explore alternative methylation methods for this substrate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated substrate. 4. Inactive methylating agent.1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Consider using a more reactive methylating agent like methyl iodide or dimethyl sulfate. 4. Use a fresh bottle of the methylating agent.
Formation of N,N-dimethylated byproduct 1. Excess methylating agent. 2. High reaction temperature or prolonged reaction time.1. Carefully control the stoichiometry, using 1.0-1.2 equivalents of the methylating agent. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed or the desired product concentration is maximized.
Formation of Unknown Byproducts 1. Decomposition of starting material or product under harsh conditions. 2. Side reactions with the solvent.1. Consider milder reaction conditions (lower temperature, alternative base/solvent). 2. Choose an inert solvent for the reaction. For example, if using dimethyl sulfoxide (DMSO) at high temperatures, be aware of potential side reactions.
Difficult Purification 1. Similar polarities of starting material, mono-methylated, and di-methylated products.1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). 2. Chemical separation can be achieved using Hinsberg's method with benzenesulfonyl chloride, where the primary and secondary amines form sulfonamides with different solubility properties.[3] 3. Fractional distillation under reduced pressure may be effective if the boiling points of the components are sufficiently different.

Experimental Protocols

Method 1: N-methylation using Dimethyl Sulfate

This protocol is a general guideline and may require optimization for your specific setup.

Reagents:

  • 2-(Trifluoromethyl)aniline

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Table 1: Example Reaction Conditions for N-methylation with Dimethyl Sulfate

ParameterCondition
Starting Material 2-(Trifluoromethyl)aniline
Methylating Agent Dimethyl Sulfate (1.1 eq)
Base K2CO3 (1.5 eq)
Solvent Acetone
Temperature 50-60 °C
Reaction Time 4-8 hours (monitor by TLC/GC-MS)
Method 2: N-methylation using Methyl Iodide

Reagents:

  • 2-(Trifluoromethyl)aniline

  • Methyl iodide (MeI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction and Purification Workflows

General N-methylation Workflow

N_methylation_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 2-(Trifluoromethyl)aniline reagents Add: - Methylating Agent - Base - Solvent start->reagents reaction_conditions Heat & Stir reagents->reaction_conditions monitoring Monitor: TLC / GC-MS reaction_conditions->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography product Product: This compound chromatography->product

Caption: General workflow for the N-methylation of 2-(trifluoromethyl)aniline.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_low_conversion Low Conversion Solutions cluster_over_methylation Over-methylation Solutions cluster_side_products Side Product Solutions start Problem Encountered low_conversion Low Conversion? start->low_conversion over_methylation Over-methylation? start->over_methylation side_products Other Side Products? start->side_products increase_temp Increase Temperature/Time low_conversion->increase_temp stronger_base Use Stronger Base low_conversion->stronger_base more_reactive_agent Use More Reactive Methylating Agent low_conversion->more_reactive_agent control_stoichiometry Control Stoichiometry over_methylation->control_stoichiometry lower_temp Lower Temperature over_methylation->lower_temp milder_conditions Use Milder Conditions side_products->milder_conditions change_solvent Change Solvent side_products->change_solvent

Caption: Troubleshooting logic for N-methylation of 2-(trifluoromethyl)aniline.

References

Technical Support Center: Reactions of N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methyl-2-(trifluoromethyl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-methylation of 2-(trifluoromethyl)aniline?

A1: The most prevalent side product in the N-methylation of 2-(trifluoromethyl)aniline is the over-methylated tertiary amine, N,N-dimethyl-2-(trifluoromethyl)aniline . This occurs because the initial product, this compound (a secondary amine), is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the methylating agent. Other potential but less common side products can include impurities from starting materials or degradation products if the reaction conditions are too harsh.

Q2: How can I minimize the formation of the N,N-dimethylated side product?

A2: Minimizing over-methylation is crucial for achieving a high yield of the desired N-methyl product. Key strategies include:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent is the most critical factor. Using a minimal excess or even a slight deficiency of the methylating agent can significantly reduce the formation of the dimethylated product.

  • Slow Addition: Adding the methylating agent slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the mono-methylation of the more abundant primary amine.

  • Choice of Methylating Agent: Milder methylating agents may offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second methylation reaction more significantly than the first, thus improving selectivity.

  • Protecting Groups: In some cases, using a protecting group strategy can ensure mono-alkylation, although this adds extra steps to the synthesis.

Q3: What are some common methods for purifying this compound from its dimethylated counterpart?

A3: Separation of this compound from N,N-dimethyl-2-(trifluoromethyl)aniline can be challenging due to their similar physical properties. The most effective laboratory-scale purification method is typically column chromatography on silica gel.[1] The polarity difference between the secondary and tertiary amines is usually sufficient to allow for separation with an appropriate eluent system, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[1] Fractional distillation under reduced pressure can also be employed, but may be less effective due to potentially close boiling points.

Troubleshooting Guide

Issue 1: High Levels of N,N-dimethyl-2-(trifluoromethyl)aniline Detected

Symptoms:

  • GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the mass or spectral data of N,N-dimethyl-2-(trifluoromethyl)aniline.

  • Difficulty in purifying the desired product by column chromatography due to a large amount of the closely eluting dimethylated impurity.

Possible Causes and Solutions:

CauseRecommended Solution
Excess of Methylating Agent Reduce the molar equivalents of the methylating agent. Start with a 1:1 molar ratio of 2-(trifluoromethyl)aniline to the methylating agent and optimize from there.
Rapid Addition of Methylating Agent Add the methylating agent dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration in the reaction mixture.
High Reaction Temperature Perform the reaction at a lower temperature. For example, if the reaction is being run at room temperature, try cooling it to 0°C.
Prolonged Reaction Time Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent further methylation of the product.
Issue 2: Presence of Colored Impurities in the Final Product

Symptoms:

  • The isolated this compound is a yellow to brown oil or solid, instead of the expected colorless or pale-yellow appearance.

Possible Causes and Solutions:

CauseRecommended Solution
Oxidation of the Aniline Aniline derivatives can be sensitive to air and light. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). After synthesis, store the product in a tightly sealed, amber-colored vial under an inert atmosphere.
Degradation due to Harsh Conditions Avoid excessively high reaction temperatures or prolonged exposure to strong acids or bases, which can lead to decomposition and the formation of colored byproducts.
Residual Acid or Base During the work-up, ensure that any acidic or basic reagents are thoroughly neutralized and washed away.

Experimental Protocols

Protocol 1: Selective N-mono-methylation of 2-(trifluoromethyl)aniline

This protocol is a representative method designed to favor the formation of this compound while minimizing the N,N-dimethylated side product.

Materials:

  • 2-(trifluoromethyl)aniline

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethyl)aniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add dimethyl sulfate (1.05 eq) dropwise to the stirred suspension over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from any N,N-dimethyl-2-(trifluoromethyl)aniline.

Expected Product Ratios Under Different Conditions:

The following table provides illustrative data on how reaction parameters can influence the product distribution.

Molar Equivalents of Dimethyl SulfateReaction Temperature (°C)This compound (%)N,N-dimethyl-2-(trifluoromethyl)aniline (%)
1.050 to RT8510
1.2RT7025
1.5RT5045
1.05506530

Visualizations

experimental_workflow Experimental Workflow for N-methylation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine 2-(trifluoromethyl)aniline and K₂CO₃ in acetone B 2. Cool to 0°C A->B C 3. Slow addition of dimethyl sulfate B->C D 4. Stir at RT and monitor progress C->D E 5. Filter and concentrate D->E Reaction complete F 6. Dissolve in DCM, wash with NaHCO₃ and brine E->F G 7. Dry with MgSO₄ and concentrate F->G H 8. Column chromatography (Silica gel, Hexane/EtOAc) G->H I Isolated this compound H->I J Side Product: N,N-dimethyl-2-(trifluoromethyl)aniline H->J

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Over-methylation Start High % of N,N-dimethyl product observed Cause1 Excess methylating agent? Start->Cause1 Solution1 Reduce equivalents of methylating agent Cause1->Solution1 Yes Cause2 Rapid addition? Cause1->Cause2 No End Improved selectivity for N-methyl product Solution1->End Solution2 Add methylating agent slowly Cause2->Solution2 Yes Cause3 High temperature? Cause2->Cause3 No Solution2->End Solution3 Lower reaction temperature Cause3->Solution3 Yes Solution3->End

Caption: Decision tree for troubleshooting the over-methylation side reaction.

hypothetical_pathway Hypothetical Signaling Pathway Interaction Molecule This compound Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) Molecule->Receptor Binds and modulates Signal Signal Transduction Cascade (e.g., Kinase cascade) Receptor->Signal Activates/Inhibits TF Transcription Factor Signal->TF Phosphorylates/ Dephosphorylates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Regulates gene expression

Caption: A representative diagram of how a derivative might interact with a signaling pathway.

References

Technical Support Center: N-Methylation of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the N-methylation of fluorinated anilines. The electron-withdrawing nature of fluorine substituents significantly impacts the nucleophilicity of the aniline nitrogen, often leading to challenges in achieving efficient and selective methylation. This guide offers practical solutions and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylation of a fluorinated aniline so slow or giving a low yield?

A1: Fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the aniline nitrogen, making it less nucleophilic and therefore less reactive towards methylating agents.[1] To overcome this, you may need to employ more forcing reaction conditions such as higher temperatures, stronger bases, or more reactive methylating agents. The position of the fluorine substituent also plays a role; ortho-substitution can introduce steric hindrance, further slowing the reaction.[2]

Q2: I am observing significant amounts of di-methylated or even tri-methylated products. How can I improve the selectivity for mono-methylation?

A2: Over-methylation is a common problem because the mono-methylated product is often more nucleophilic than the starting primary aniline. To favor mono-methylation, consider the following strategies:

  • Choice of Methylating Agent: Dimethyl carbonate (DMC) is known to be a good reagent for selective mono-N-methylation, often proceeding through a carbamate intermediate that discourages over-methylation.[3]

  • Eschweiler-Clarke Reaction: This method, using formaldehyde and formic acid, is designed to produce tertiary amines but can be controlled to favor the secondary amine under specific conditions. It inherently avoids the formation of quaternary ammonium salts.[4][5][6][7]

  • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess or a 1:1 molar ratio of the aniline to the methylating agent can help, although this may result in incomplete conversion of the starting material.

  • Protecting Groups: In some cases, using a temporary protecting group on the nitrogen can allow for mono-methylation, followed by deprotection.

Q3: What are some common side reactions to be aware of during the N-methylation of fluorinated anilines?

A3: Besides over-methylation, other side reactions can occur:

  • Ring Halogenation: Under certain conditions, especially with harsh reagents, halogenation of the aromatic ring can occur.[8]

  • Reaction with Solvent: Some solvents can participate in the reaction. For example, when using methyl iodide in DMF, methylation of the solvent can occur, and in some cases, the solvent can act as a reactant.[9]

  • Hydrolysis of Functional Groups: If your fluorinated aniline contains other sensitive functional groups (e.g., esters, nitriles), they may be hydrolyzed under the reaction conditions, especially if strong acids or bases are used.

  • Formation of Formanilides: When using formaldehyde-based methods, the formation of N-formyl intermediates can be observed.[10]

Q4: How can I effectively monitor the progress of my N-methylation reaction?

A4: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying the starting material, mono-methylated product, di-methylated product, and any byproducts.[10][11][12][13] High-Performance Liquid Chromatography (HPLC) can also be used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Low nucleophilicity of the fluorinated aniline.a. Increase reaction temperature.[14][15] b. Use a stronger base (e.g., NaH, K2CO3, Cs2CO3).[10][16] c. Switch to a more reactive methylating agent (e.g., methyl iodide, dimethyl sulfate). Caution: these are more toxic.[17] d. Increase the concentration of reagents. e. Consider using a catalyst (e.g., Ru, Ir complexes with methanol).[15][16][18]
2. Steric hindrance (especially with ortho-substituents).a. Prolong the reaction time. b. Use a less bulky methylating agent.
3. Poor quality of reagents or solvent.a. Use freshly distilled/purified reagents and dry solvents.
Poor Selectivity (Over-methylation) 1. Mono-methylated product is more reactive than the starting aniline.a. Use dimethyl carbonate (DMC) as the methylating agent.[3][19][20] b. Carefully control the stoichiometry of the methylating agent (use close to a 1:1 molar ratio). c. Lower the reaction temperature to reduce the rate of the second methylation. d. Consider a continuous flow setup, which can offer better control over reaction parameters.[3]
2. Use of a highly reactive methylating agent (e.g., methyl iodide).a. Switch to a less reactive methylating agent like DMC.
Formation of Byproducts 1. Side reactions with the solvent or other functional groups.a. Choose an inert solvent. b. Protect sensitive functional groups before methylation.
2. Decomposition of reagents or products at high temperatures.a. Lower the reaction temperature and extend the reaction time. b. Use a catalyst that allows for milder reaction conditions.
Difficulty in Product Purification 1. Similar polarity of starting material and mono-methylated product.a. Optimize column chromatography conditions (e.g., use a shallow solvent gradient). b. Consider derivatization of the unreacted starting material to facilitate separation. c. If the product is basic, an acid-base extraction can be effective.
2. Presence of multiple methylated products.a. Optimize the reaction for better selectivity before purification.

Data Presentation: N-Methylation of Halogenated Anilines

The following tables summarize reaction conditions and yields for the N-methylation of various halogenated anilines, which can serve as a reference for fluorinated aniline substrates.

Table 1: N-Methylation using Methanol with a Ruthenium Catalyst [16]

SubstrateProductYield (%)
4-Fluoroaniline4-Fluoro-N-methylaniline97
4-Chloroaniline4-Chloro-N-methylaniline96
4-Bromoaniline4-Bromo-N-methylaniline95
3-(Trifluoromethyl)anilineN-Methyl-3-(trifluoromethyl)aniline95

Reaction Conditions: Amine (1 mmol), Cs2CO3 (0.5 equiv), MeOH (1 mL), Ru catalyst (0.5 mol %), Ar, 12 h.

Table 2: N-Methylation using Dimethyl Carbonate (DMC) in Continuous Flow [3]

SubstrateTemperature (°C)Residence Time (min)Yield (%)
4-Chloroaniline2501288
4-Bromoaniline2501285
4-Iodoaniline2501282
2-Chloroaniline2501275

Reaction Conditions: Aniline (2 M in NMP), DMC (3 equiv), DBU (1.5 equiv), 100 psi back pressure.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methanol and a Ru Catalyst [16]

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the fluorinated aniline (1.0 mmol, 1.0 equiv), the Ruthenium catalyst (e.g., (DPEPhos)RuCl2PPh3, 0.5 mol %, 0.005 equiv), and cesium carbonate (Cs2CO3, 0.5 mmol, 0.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous methanol (1 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-methylated product.

Protocol 2: Eschweiler-Clarke Reaction for N,N-dimethylation [4][5][7]

  • In a round-bottom flask, dissolve the fluorinated aniline (1.0 equiv) in formic acid (excess, e.g., 5-10 equiv).

  • Add formaldehyde (excess, e.g., 3-5 equiv, typically as a 37% aqueous solution).

  • Heat the reaction mixture to reflux (around 100 °C) for several hours, monitoring the reaction by TLC or GC-MS. The reaction is typically complete when CO2 evolution ceases.

  • Cool the reaction mixture to room temperature and make it basic by the slow addition of a saturated sodium carbonate or sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow General Experimental Workflow for N-Methylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine fluorinated aniline, base/catalyst in a reaction vessel reagents Add methylating agent and solvent start->reagents heat Heat to desired temperature reagents->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor quench Quench reaction and perform aqueous workup monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: General workflow for a typical N-methylation experiment.

troubleshooting_flowchart Troubleshooting Low Yield in N-Methylation start Low Yield or No Reaction check_reactivity Is the aniline highly deactivated (multiple F-substituents)? start->check_reactivity increase_temp Increase Temperature/Time check_reactivity->increase_temp Yes check_selectivity Is over-methylation the issue? check_reactivity->check_selectivity No stronger_reagents Use Stronger Base/More Reactive Methylating Agent increase_temp->stronger_reagents optimize Re-optimize and monitor stronger_reagents->optimize use_dmc Switch to Dimethyl Carbonate (DMC) check_selectivity->use_dmc Yes check_selectivity->optimize No control_stoich Adjust Stoichiometry (closer to 1:1) use_dmc->control_stoich control_stoich->optimize success Improved Yield optimize->success

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-methyl-2-(trifluoromethyl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-methylation of 2-(trifluoromethyl)aniline?

A1: Common methods for the N-methylation of anilines, which can be adapted for 2-(trifluoromethyl)aniline, include:

  • Reductive Amination: Reaction with formaldehyde in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation.

  • Use of Methylating Agents: Reagents such as dimethyl sulfate, methyl iodide, or trimethyl phosphate can be used, often in the presence of a base to neutralize the acid byproduct. For instance, trimethyl phosphate has been used for the methylation of 4-bromo-3-(trifluoromethyl)aniline, resulting in yields of 70-80%[1].

  • Catalytic Methods: Continuous flow processes using catalysts like zirconia/γ-alumina with methanol as the methylating agent have shown high conversion and selectivity for mono-methylation of aniline[2]. Heterogeneous Ni catalysts have also been used for selective mono-N-methylation of amines with methanol[3].

Q2: How does the trifluoromethyl group affect the N-methylation reaction?

A2: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. This has two main effects:

  • Decreased Nucleophilicity: The -CF3 group reduces the electron density on the aniline nitrogen, making it less nucleophilic and therefore less reactive towards methylating agents. This may necessitate harsher reaction conditions (higher temperature, stronger base, more reactive methylating agent) compared to aniline.

  • Ortho Effect: Being in the ortho position, the -CF3 group can sterically hinder the approach of the methylating agent to the amino group, potentially slowing down the reaction rate.

Q3: What are common side reactions to be aware of?

A3: The primary side reaction of concern is poly-methylation , leading to the formation of N,N-dimethyl-2-(trifluoromethyl)aniline. Over-alkylation can be minimized by carefully controlling the stoichiometry of the methylating agent and by using less reactive methylating agents or milder reaction conditions. Another potential side reaction is the reaction of the methylating agent with the solvent or other nucleophiles present in the reaction mixture.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Extraction: After the reaction, an aqueous workup is often necessary to remove the catalyst, salts, and water-soluble byproducts. The product can be extracted into an organic solvent.

  • Distillation: As this compound is a liquid at room temperature, vacuum distillation is a common and effective method for purification.

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography can be employed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Insufficiently reactive methylating agent. 2. Reaction temperature is too low. 3. Ineffective base. 4. Deactivated catalyst (for catalytic methods).1. Use a more reactive methylating agent (e.g., dimethyl sulfate instead of methyl iodide). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. 3. Switch to a stronger base (e.g., NaH instead of K2CO3). 4. Ensure the catalyst is fresh or properly activated. For continuous flow systems, check for catalyst poisoning[2].
Formation of N,N-dimethylated byproduct 1. Excess methylating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use a 1:1 or slightly less than 1:1 molar ratio of 2-(trifluoromethyl)aniline to the methylating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Lower the reaction temperature.
Complex mixture of products 1. Decomposition of starting material or product under harsh conditions. 2. Competing side reactions.1. Use milder reaction conditions (lower temperature, less reactive reagents). 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in product isolation 1. Emulsion formation during aqueous workup. 2. Product is too volatile for high vacuum distillation.1. Add brine (saturated NaCl solution) to break up emulsions. 2. Use a lower vacuum or consider purification by column chromatography.

Data Presentation: Comparison of N-Alkylation Methods for Anilines

The following tables summarize reaction conditions and yields for the synthesis of related N-alkylated anilines. These can serve as a starting point for optimizing the synthesis of this compound.

Table 1: N-Methylation of Substituted Anilines

Starting MaterialMethylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-bromo-3-(trifluoromethyl)anilineTrimethyl phosphate----70-80[1]
AnilineMethanolNi/ZnAlOx-600-1601697 (Conversion)[3]
AnilineMethanolFe-CatalystK2CO31502464[3]
AnilineMethanolCo-NPs@NCt-BuOK1602467[3]

Table 2: Synthesis of other Trifluoromethylanilines

ProductStarting Material(s)Reagents/CatalystSolventYield (%)Reference
(E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline2-bromobenzaldehyde, 3,5-bis(trifluoromethyl)anilineMgSO4Hexanes79[4]
2-methyl-3-trifluoromethylaniline2-chloro-3-trifluoromethylanilineDimethyl sulfide, N-chlorosuccinimide, triethylamine, Pd/CDichloroethaneup to 70[5]
2-trifluoromethylaniline2-trifluoromethyl-4-chloronitrobenzeneH2, Pd/CMethanol78[6]

Experimental Protocols

The following are example protocols for related syntheses that can be adapted for the preparation of this compound.

Protocol 1: N-Methylation using Trimethyl Phosphate (Adapted from[1])

Warning: Trimethyl phosphate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • To a stirred solution of 2-(trifluoromethyl)aniline (1.0 eq) is slowly added trimethyl phosphate (1.1 eq).

  • The reaction mixture is heated to 150-160 °C and maintained at this temperature for 4-6 hours. The reaction progress should be monitored by TLC or GC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then carefully poured into a cold aqueous solution of sodium hydroxide (2N) to hydrolyze any remaining trimethyl phosphate and neutralize acidic byproducts.

  • The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Protocol 2: Catalytic N-Methylation using Methanol in a Continuous Flow Reactor (Adapted from[2])

This protocol requires a specialized continuous flow reactor setup.

  • A solution of 2-(trifluoromethyl)aniline in methanol is prepared.

  • The solution is pumped through a heated packed-bed reactor containing a ZrO2/γ-Al2O3 catalyst.

  • The reaction temperature, pressure, and flow rate are optimized to maximize the conversion of the starting material and the selectivity for the mono-methylated product. Typical conditions for aniline methylation are a temperature of around 300°C and atmospheric pressure[2].

  • The output from the reactor is collected, and the solvent (methanol) is removed by distillation.

  • The resulting crude product is then purified by vacuum distillation.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix 2-(trifluoromethyl)aniline, methylating agent, and solvent/catalyst B Heat and stir under inert atmosphere A->B C Monitor reaction by TLC/GC B->C D Quench reaction and perform aqueous workup C->D Reaction complete E Extract with organic solvent D->E F Dry organic layer E->F G Remove solvent under reduced pressure F->G H Purify by vacuum distillation or column chromatography G->H I Characterize final product (NMR, GC-MS) H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Byproduct Formation cluster_solutions3 Solutions for Product Loss Start Low Yield of this compound Cause1 Low Conversion Start->Cause1 Cause2 Byproduct Formation Start->Cause2 Cause3 Product Loss During Workup Start->Cause3 Sol1a Increase Temperature Cause1->Sol1a Sol1b Use More Reactive Methylating Agent Cause1->Sol1b Sol1c Change Base/Catalyst Cause1->Sol1c Sol2a Adjust Stoichiometry Cause2->Sol2a Sol2b Lower Temperature Cause2->Sol2b Sol2c Reduce Reaction Time Cause2->Sol2c Sol3a Optimize Extraction pH Cause3->Sol3a Sol3b Use Continuous Extraction Cause3->Sol3b Sol3c Optimize Purification Method Cause3->Sol3c

References

"stability issues of N-methyl-2-(trifluoromethyl)aniline under reaction conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-methyl-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and anhydrides.

Q2: What are the known incompatibilities of this compound?

A2: Based on the reactivity of similar aromatic amines, this compound is expected to be incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, isocyanates, halogenated organic compounds, peroxides, and phenols.[1] Reactions with these substances can be exothermic and may lead to degradation of the aniline.

Q3: Is this compound sensitive to air and moisture?

A3: While specific data on this compound is limited, anilines, in general, can be sensitive to air and light, leading to discoloration over time due to oxidation. The presence of the electron-withdrawing trifluoromethyl group may influence this sensitivity. It is best practice to handle the compound under an inert atmosphere and protect it from light.

Q4: What are the potential thermal stability limitations of this compound?

A4: this compound is utilized in reactions that require high temperatures, such as the Ullmann condensation for the synthesis of Flunixin, which can be conducted at temperatures up to 120°C.[2] This suggests a reasonable degree of thermal stability. However, prolonged exposure to very high temperatures could lead to decomposition. When heated to decomposition, it may emit toxic fumes of fluorides and nitrogen oxides.[3]

Troubleshooting Guide

Issue 1: Low Yield in Ullmann Condensation Reactions

Q: I am experiencing low yields in my Ullmann condensation reaction using this compound and a halo-aryl compound. What are the possible causes and solutions?

A: Low yields in Ullmann condensations involving this compound can stem from several factors related to the reagent's stability and reactivity.

Potential Causes:

  • Reagent Purity: The presence of impurities in this compound can interfere with the catalytic cycle.

  • Reaction Conditions: Suboptimal temperature, solvent, or catalyst/ligand system can lead to poor conversion or side reactions.

  • Decomposition: The high temperatures often required for Ullmann couplings can lead to the degradation of starting materials or products.

  • Atmospheric Contamination: The presence of oxygen or moisture can deactivate the copper catalyst and promote oxidative side reactions.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure the this compound is of high purity. If necessary, purify it by distillation under reduced pressure.

  • Optimize Reaction Conditions:

    • Temperature: While high temperatures are often necessary, consider screening a range of temperatures to find the optimal balance between reaction rate and decomposition.

    • Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are commonly used. The choice of solvent can significantly impact the reaction outcome.

    • Catalyst and Ligand: The choice of copper source (e.g., CuI, Cu2O) and ligand is crucial. For challenging couplings, consider using more advanced ligand systems.

  • Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

  • Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.

Issue 2: Formation of Colored Impurities

Q: My reaction mixture turns dark, and I observe colored impurities upon workup. What could be the cause?

A: The formation of colored impurities is often indicative of oxidation or other degradation pathways.

Potential Causes:

  • Oxidation: Anilines are susceptible to oxidation, which can be accelerated by heat, light, and the presence of transition metal catalysts.

  • Side Reactions: At elevated temperatures, side reactions such as polymerization or condensation may occur, leading to colored byproducts.

Troubleshooting Steps:

  • Protect from Light: If the reaction is light-sensitive, conduct it in a flask wrapped in aluminum foil.

  • Maintain Inert Atmosphere: As mentioned previously, a strict inert atmosphere is crucial to minimize oxidation.

  • Purification: If colored impurities are formed, they can often be removed by column chromatography or by treating the crude product with activated carbon.

Data Presentation

Table 1: Inferred Stability of this compound Under Various Conditions

ConditionStabilityPotential Degradation Products/Side ReactionsRecommendations
Acidic (strong acid) Likely unstableProtonation of the amine, potential for hydrolysis of the trifluoromethyl group under harsh conditions.Use with caution. Buffer the reaction mixture if possible.
Basic (strong base) Generally stableDeprotonation of the N-H bond.Generally compatible.
Oxidative (e.g., H₂O₂, air) Susceptible to oxidationFormation of colored byproducts (e.g., nitroso, nitro compounds, polymeric materials).Handle under an inert atmosphere. Avoid strong oxidizing agents.
Thermal Moderately stableDecomposition at very high temperatures, potentially releasing HF and NOx.Use the lowest effective temperature for reactions.
Photolytic (UV light) Potentially unstableFormation of colored byproducts.Protect from light during storage and reactions.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • To maintain an inert atmosphere, use a Schlenk line or a glovebox for dispensing the reagent.

  • If using a Schlenk line, ensure the flask containing the this compound is under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Use a clean, dry syringe or cannula to transfer the required amount of the liquid reagent to the reaction vessel.

  • After dispensing, securely seal the container and store it in a cool, dry place away from light and incompatible materials.

Protocol 2: A Representative Ullmann Condensation Reaction

This protocol is an example and may require optimization for specific substrates.

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol), and a suitable ligand (e.g., L-proline, 0.2 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., DMSO, 5 mL) via syringe.

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Stability_Troubleshooting Troubleshooting Low Yield in Ullmann Condensation start Low Yield Observed check_purity Verify Purity of This compound start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere purify Purify by Distillation check_purity->purify Impurities suspected optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/Ligand check_conditions->optimize_catalyst degas_solvents Use Degassed Solvents check_atmosphere->degas_solvents Oxygen/moisture contamination suspected end_good Yield Improved purify->end_good optimize_temp->end_good optimize_solvent->end_good optimize_catalyst->end_good degas_solvents->end_good end_bad Yield Still Low (Consider alternative synthetic route)

Caption: Troubleshooting workflow for low yields.

Degradation_Pathways Potential Degradation Pathways start This compound oxidation Oxidation (Air, Oxidizing Agents) start->oxidation acid_reaction Strong Acid start->acid_reaction thermal_stress High Temperature start->thermal_stress colored_byproducts Colored Byproducts (Nitroso, Nitro, Polymers) oxidation->colored_byproducts salt_formation Ammonium Salt Formation acid_reaction->salt_formation decomposition Decomposition (HF, NOx) thermal_stress->decomposition

Caption: Potential degradation pathways.

References

Technical Support Center: Managing Hazardous Byproducts of Trifluoromethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of hazardous byproducts generated during the synthesis of trifluoromethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common hazardous byproducts generated during trifluoromethylaniline synthesis?

A1: The synthesis of trifluoromethylaniline can generate a variety of hazardous byproducts depending on the specific synthetic route. Common byproducts include:

  • Halogenated Aromatic Compounds: Starting from halogenated precursors can result in residual chlorinated, brominated, or iodinated trifluoromethylanilines and benzotrifluorides[1][2][3][4][5].

  • Isomers: The reaction may produce isomers of the desired trifluoromethylaniline product (e.g., 2-, 3-, and 4-isomers)[6][7].

  • Unreacted Starting Materials and Reagents: Residual starting materials like nitrobenzotrifluoride and reagents such as N-chlorosuccinimide (NCS), dimethyl sulfide, and triethylamine may be present in the waste stream[1][6][8].

  • Strong Acids: Some synthesis pathways or decomposition processes can generate strong acids like triflic acid and hydrogen fluoride (HF)[9][10].

  • Solvents: Various organic solvents such as methanol, ethanol, dichloromethane, and toluene are commonly used and will be present in the waste[1][11][12].

Q2: What are the primary hazards associated with these byproducts?

A2: The byproducts of trifluoromethylaniline synthesis pose several health and environmental risks:

  • Toxicity: Many of the aniline derivatives and intermediates are toxic if ingested, inhaled, or absorbed through the skin. For example, the oral LD50 of N-chlorosuccinimide in rats is 1212 mg/kg[13].

  • Irritation: Contact with these chemicals can cause severe irritation to the skin, eyes, and respiratory tract[9][14].

  • Environmental Hazards: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life[15].

  • Reactivity: Reagents like N-chlorosuccinimide are reactive and can decompose, releasing toxic gases[16]. Unexpected reactions, such as the potential trimerization of 4-trifluoromethylaniline with the evolution of HF gas, have been reported[9].

Q3: What immediate steps should be taken in case of a spill?

A3: In the event of a spill involving trifluoromethylaniline synthesis waste, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated to disperse any hazardous vapors.

  • Wear Appropriate PPE: Before attempting any cleanup, don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, a respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill and prevent it from spreading.

  • Collect the Waste: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Troubleshooting Guides

Problem: Unexpected byproduct formation detected by analysis (e.g., GC-MS, NMR).

  • Possible Cause: Side reactions due to incorrect stoichiometry, temperature fluctuations, or impurities in starting materials.

  • Solution:

    • Review the reaction conditions and compare them to the established protocol.

    • Analyze the starting materials for impurities that could be leading to side reactions.

    • Isolate and characterize the unexpected byproduct to understand its formation pathway. This will aid in optimizing the reaction to minimize its formation in the future.

    • Consult the "Incompatible Chemicals" table below to ensure no unintended reactions are occurring in the waste container.

Problem: Vigorous or exothermic reaction upon addition of a neutralizing agent to the waste.

  • Possible Cause: Presence of a high concentration of strong acid (e.g., triflic acid) or a reactive reagent in the waste stream.

  • Solution:

    • Immediately cease the addition of the neutralizing agent.

    • If safe to do so, cool the reaction vessel in an ice bath to control the temperature.

    • Dilute the waste stream with an inert solvent before recommencing neutralization.

    • Add the neutralizing agent slowly and in small portions, with constant stirring and cooling. Refer to the detailed "Protocol for Neutralization of Acidic Waste" below.

Problem: Solidification or precipitation in the waste container.

  • Possible Cause: Changes in temperature or concentration leading to the precipitation of a byproduct or starting material. An unexpected incident of 4-trifluoromethylaniline solidification has been reported, potentially leading to the formation of a trimer and HF gas[9].

  • Solution:

    • Do not attempt to heat the container to redissolve the solid, as this could trigger a hazardous reaction[9].

    • Carefully sample the solid and liquid phases for analysis to identify the precipitate.

    • If the precipitate is a valuable starting material, it may be possible to recover it. Otherwise, the entire mixture should be treated as hazardous waste.

    • If there is any suspicion of HF gas evolution (e.g., etching of glassware), handle the container with extreme caution in a well-ventilated fume hood and consult with a hazardous waste specialist.

Quantitative Hazard Data

Byproduct/ReagentCAS NumberHazard ClassLD50 (Oral, Rat)LC50 (Inhalation)Notes
2-Trifluoromethylaniline88-17-5Toxic, Irritant480 mg/kg[1]440 mg/m³ (4h, Rat)[1]Harmful if swallowed, in contact with skin, or if inhaled.
3-Trifluoromethylaniline98-16-8Toxic, Irritant480 mg/kg[1]440 mg/m³ (4h, Rat)[1]Causes skin and eye irritation.
4-Trifluoromethylaniline455-14-1Toxic, Irritant--Toxic if swallowed.
N-Chlorosuccinimide128-09-5Oxidizer, Corrosive1212 mg/kg[13]-Causes severe skin burns and eye damage.
2,6-Dichloro-4-(trifluoromethyl)aniline2357-47-3Toxic--Suspected of causing cancer.
Triflic Acid1493-13-6Corrosive--Causes severe skin burns and eye damage.

Experimental Protocols

Protocol for Neutralization of Acidic Waste (Containing Triflic Acid)

!DANGER! This procedure is highly exothermic and must be performed in a chemical fume hood with appropriate PPE (face shield, acid-resistant gloves, and lab coat).

  • Preparation:

    • Prepare a large, ice-water bath.

    • Place a beaker containing the acidic waste in the ice bath. The beaker should be large enough to accommodate at least twice the volume of the waste.

    • Have a neutralizing agent ready. A saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide are suitable choices.

  • Neutralization:

    • Slowly add the neutralizing agent dropwise to the acidic waste with constant, vigorous stirring.

    • Monitor the temperature of the waste solution continuously. If the temperature rises rapidly, stop the addition of the neutralizing agent until the solution has cooled.

    • Continue adding the neutralizing agent until the pH of the solution is between 6 and 8. Check the pH frequently with pH paper or a calibrated pH meter.

  • Disposal:

    • Once neutralized, the aqueous waste can typically be disposed of down the drain with copious amounts of water, provided it does not contain heavy metals or other regulated substances. Always check your local regulations for wastewater disposal[17][18].

Protocol for Disposal of Halogenated Organic Byproducts
  • Segregation:

    • Collect all halogenated organic waste in a clearly labeled, dedicated container. Do not mix with non-halogenated waste, as this will increase disposal costs.

  • Containerization:

    • Use a chemically resistant container with a secure lid. Ensure the container is not overfilled.

  • Labeling:

    • Label the container with "Hazardous Waste," the full chemical names of the contents (including estimated concentrations), and the date.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of disposal for halogenated organic waste is high-temperature incineration.

Protocol for Disposal of N-Chlorosuccinimide (NCS) Waste
  • Quenching (for small quantities):

    • In a chemical fume hood, prepare a solution of sodium bisulfite in water.

    • Slowly and in small portions, add the NCS waste to the sodium bisulfite solution with stirring. The reaction is complete when a starch-iodide paper test is negative.

    • The resulting solution can then be disposed of as non-hazardous aqueous waste, pending local regulations.

  • Disposal of Bulk Quantities:

    • For larger quantities of NCS waste, it is safer to dispose of it directly as a hazardous solid.

    • Collect the waste in a labeled, sealed container.

    • Arrange for disposal via a licensed hazardous waste management company, specifying that the waste is an oxidizing solid[13][19].

Visualizations

Waste_Management_Workflow cluster_synthesis Trifluoromethylaniline Synthesis cluster_waste_streams Hazardous Byproduct Streams cluster_treatment_disposal Management & Disposal Raw Materials Raw Materials Reaction Reaction Raw Materials->Reaction Product Isolation Product Isolation Reaction->Product Isolation Halogenated Organics Halogenated Organics Product Isolation->Halogenated Organics Acidic Waste (e.g., Triflic Acid) Acidic Waste (e.g., Triflic Acid) Product Isolation->Acidic Waste (e.g., Triflic Acid) Solvent Waste Solvent Waste Product Isolation->Solvent Waste Solid Waste (e.g., NCS) Solid Waste (e.g., NCS) Product Isolation->Solid Waste (e.g., NCS) Segregation Segregation Halogenated Organics->Segregation Neutralization Neutralization Acidic Waste (e.g., Triflic Acid)->Neutralization Solvent Recycling/Disposal Solvent Recycling/Disposal Solvent Waste->Solvent Recycling/Disposal Specialized Disposal Specialized Disposal Solid Waste (e.g., NCS)->Specialized Disposal Incineration Incineration Segregation->Incineration

Caption: Workflow for managing hazardous byproducts.

Troubleshooting_Logic Issue Detected Issue Detected Identify Hazard Identify Hazard Issue Detected->Identify Hazard Spill Spill Identify Hazard->Spill Leak/Release Unexpected Reaction Unexpected Reaction Identify Hazard->Unexpected Reaction Exotherm/Gas Unknown Byproduct Unknown Byproduct Identify Hazard->Unknown Byproduct Analytical Data Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Control Reaction Conditions Control Reaction Conditions Unexpected Reaction->Control Reaction Conditions Analyze & Characterize Analyze & Characterize Unknown Byproduct->Analyze & Characterize

Caption: Troubleshooting decision-making process.

Incompatible Chemicals

To prevent hazardous reactions in waste containers, avoid mixing the following:

Chemical ClassIncompatible With
Anilines Strong oxidizing agents (e.g., nitric acid, hydrogen peroxide), strong acids.
Strong Acids (e.g., Triflic Acid) Bases, cyanides, sulfides, reactive metals (e.g., sodium, potassium).
N-Chlorosuccinimide Strong acids, strong bases, reducing agents, ammonia, alcohols.
Organic Solvents Strong oxidizing agents.

This guide is intended for informational purposes only and should not replace a thorough risk assessment and adherence to your institution's specific safety protocols and local regulations.

References

"scale-up challenges for the production of N-methyl-2-(trifluoromethyl)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up production of N-methyl-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of 2-(trifluoromethyl)aniline on an industrial scale?

A1: Several methods are employed for the N-methylation of anilines. For industrial-scale production of this compound, catalytic methylation using methanol is a preferred route due to methanol's low cost and reduced hazardous waste generation.[1][2] Key approaches include:

  • Catalytic Methylation with Methanol: This method often utilizes transition metal catalysts, such as iridium or ruthenium complexes, to facilitate the reaction between 2-(trifluoromethyl)aniline and methanol.[1][3] Methanol serves as an inexpensive and atom-economical C1 source, with water being the primary byproduct.[1]

  • Reductive Amination: This classic method involves the reaction of 2-(trifluoromethyl)aniline with formaldehyde, followed by a reduction step. However, this can be a multi-step process.

  • Methylation with Methylating Agents: Reagents like dimethyl sulfate or methyl iodide can be used, but they are more hazardous and produce stoichiometric amounts of salt waste, making them less favorable for large-scale operations.

Q2: What are the primary by-products to expect during the N-methylation of 2-(trifluoromethyl)aniline?

A2: The most common by-product is the over-methylated product, N,N-dimethyl-2-(trifluoromethyl)aniline .[2] The formation of this impurity is a significant challenge in achieving high selectivity for the desired mono-methylated product.[4] Other potential impurities can arise from unreacted starting material, 2-(trifluoromethyl)aniline , or side reactions involving the solvent or catalyst.

Q3: How can I minimize the formation of the N,N-dimethylaniline by-product?

A3: Achieving mono-selectivity is a key challenge.[4] Strategies to minimize over-methylation include:

  • Stoichiometric Control: Carefully controlling the molar ratio of the methylating agent to the aniline.

  • Catalyst Selection: Utilizing catalysts that show high selectivity for mono-methylation. Some iridium and ruthenium pincer complexes have demonstrated high selectivity.[5]

  • Reaction Conditions Optimization: Adjusting temperature, pressure, and reaction time can significantly influence the product distribution.

  • Continuous Flow Reactors: These can offer better control over reaction parameters and residence time, potentially improving selectivity compared to batch processes.

Q4: What are the recommended purification methods for this compound at a larger scale?

A4: For large-scale purification, fractional vacuum distillation is the most common and effective method to separate this compound from the higher-boiling N,N-dimethyl by-product and the lower-boiling starting material. The significant difference in boiling points between these compounds allows for efficient separation.

Q5: What are the main safety concerns when handling this compound and its precursors?

A5: Aromatic amines, including trifluoromethylanilines, are known to have toxicological effects.[6] Key safety considerations include:

  • Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[6][7] They can cause skin and eye irritation.[6]

  • Methemoglobinemia: A potential health hazard associated with anilines is the formation of methemoglobin, which impairs oxygen transport in the blood.[8]

  • Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or use a fume hood.

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of 2-(trifluoromethyl)aniline 1. Catalyst deactivation or insufficient catalyst loading. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of starting materials or solvent.1. Increase catalyst loading or use a fresh batch of catalyst. Consider catalyst screening to find a more robust option. 2. Gradually increase the reaction temperature and monitor the reaction progress by GC or HPLC. Extend the reaction time. 3. Ensure starting materials and solvents are dry and of high purity.
High Levels of N,N-dimethyl-2-(trifluoromethyl)aniline 1. Excess of methylating agent. 2. Reaction temperature is too high or reaction time is too long. 3. Non-selective catalyst.1. Reduce the molar equivalent of the methylating agent relative to the aniline. 2. Optimize reaction conditions to favor mono-methylation. A lower temperature and shorter reaction time may be beneficial. 3. Screen for catalysts known for high mono-selectivity in N-methylation of anilines.
Product Contamination with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. See "Low Conversion" above. 2. Optimize the distillation conditions (vacuum, temperature, column packing) to improve separation.
Product Discoloration (Turns Brown) Oxidation of the aniline product.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Quantitative Data

Table 1: Comparison of Catalytic Systems for N-Methylation of Anilines

Catalyst SystemMethylating AgentBaseTemperature (°C)Yield of N-methylaniline (%)Reference
Ru(II) ComplexMethanolCs₂CO₃14095-98 (for various anilines)[3]
Iridium(I)-NHC ComplexMethanolCs₂CO₃110>90 (for aniline)[1]
Catalyst-FreeFormic AcidTriethylamine150High (for various anilines)[9]

Note: Yields are reported for various aniline substrates and may differ for 2-(trifluoromethyl)aniline.

Experimental Protocols

Protocol 1: General Procedure for Ru(II)-Catalyzed N-Methylation of 2-(trifluoromethyl)aniline

This protocol is adapted from a general method for the N-methylation of anilines using a ruthenium catalyst and methanol.[3]

  • Reaction Setup: A dry Schlenk tube equipped with a magnetic stir bar is charged with the Ru catalyst (0.5 mol%), 2-(trifluoromethyl)aniline (1.0 mmol), and cesium carbonate (0.5 mmol).

  • Solvent Addition: Anhydrous methanol (1 mL) is added to the Schlenk tube under an inert atmosphere (e.g., argon).

  • Reaction: The mixture is heated to 140 °C and stirred for 12 hours.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel or by fractional vacuum distillation to yield this compound.

Protocol 2: Quality Control by Gas Chromatography (GC)

This is a general guideline for monitoring reaction progress and assessing product purity.

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Analysis: The retention times of 2-(trifluoromethyl)aniline, this compound, and N,N-dimethyl-2-(trifluoromethyl)aniline are determined using authentic standards. The relative peak areas are used to calculate the conversion and product distribution.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_qc Quality Control start Charge Reactor: - 2-(trifluoromethyl)aniline - Catalyst - Base add_methanol Add Methanol start->add_methanol react Heat and Stir (e.g., 140°C, 12h) add_methanol->react cool Cool to RT react->cool gc_analysis GC Analysis react->gc_analysis remove_solvent Solvent Removal (Vacuum) cool->remove_solvent distill Fractional Vacuum Distillation remove_solvent->distill product Pure N-methyl-2- (trifluoromethyl)aniline distill->product distill->gc_analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_low_conversion Troubleshooting Low Conversion cluster_high_impurity Troubleshooting High Impurity start Low Yield or Purity Issue check_conversion Check Conversion by GC/HPLC start->check_conversion check_catalyst Catalyst Activity/Loading? check_conversion->check_catalyst Low Conversion over_methylation High N,N-dimethyl by-product? check_conversion->over_methylation High Impurity check_conditions Reaction Temp/Time? check_catalyst->check_conditions check_materials Purity of Starting Materials? check_conditions->check_materials unreacted_sm High Starting Material? over_methylation->unreacted_sm optimize_purification Optimize Distillation unreacted_sm->optimize_purification

Caption: A logical decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-methyl-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate impurities during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the N-methylation of 2-(trifluoromethyl)aniline?

A1: The most prevalent impurities in the N-methylation of 2-(trifluoromethyl)aniline are typically:

  • Unreacted Starting Material: Residual 2-(trifluoromethyl)aniline.

  • Over-methylation Product: N,N-dimethyl-2-(trifluoromethyl)aniline.

  • Residual Methylating Agent and Byproducts: Depending on the chosen synthetic route, these can include species like methyl iodide, dimethyl sulfate, or byproducts from the decomposition of other methylating agents.

  • Solvent and Base Residues: Trace amounts of the reaction solvent and base used in the synthesis.

Q2: How can I monitor the progress of the reaction and the formation of impurities?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can typically separate the starting material, the desired product, and the over-methylated byproduct. For more quantitative analysis and to detect trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended analytical techniques.[1][2][3]

Q3: What are the general strategies to minimize the formation of the N,N-dimethyl-2-(trifluoromethyl)aniline impurity?

A3: To minimize over-methylation, consider the following strategies:

  • Control Stoichiometry: Use a controlled molar ratio of the methylating agent to the aniline. A slight excess or a 1:1 ratio is often a good starting point.

  • Slow Addition of Methylating Agent: Adding the methylating agent dropwise at a controlled temperature can help to prevent localized high concentrations that favor di-methylation.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for mono-methylation, although this may require longer reaction times.

  • Choice of Methylating Agent: "Green" methylating agents like dimethyl carbonate (DMC) have shown high selectivity for mono-N-methylation of anilines under certain conditions.[4][5][6][7][8]

Troubleshooting Guide

Problem 1: Low conversion of 2-(trifluoromethyl)aniline.

  • Possible Cause 1: Insufficiently activated methylating agent.

    • Solution: Ensure the methylating agent is of good quality and has been stored correctly. For some less reactive agents, a higher reaction temperature or the use of a catalyst may be necessary.

  • Possible Cause 2: Inadequate base.

    • Solution: The base plays a crucial role in deprotonating the aniline, making it more nucleophilic. Ensure the base is strong enough and used in at least a stoichiometric amount. The base should also be dry, as water can interfere with the reaction.

  • Possible Cause 3: Low reaction temperature.

    • Solution: While lower temperatures can improve selectivity, they can also decrease the reaction rate. Gradually increase the temperature while monitoring the reaction by TLC or GC to find an optimal balance between conversion and selectivity.

Problem 2: High levels of N,N-dimethyl-2-(trifluoromethyl)aniline impurity.

  • Possible Cause 1: Excess of methylating agent.

    • Solution: Carefully control the stoichiometry of the methylating agent. Perform a titration of the starting aniline if its purity is uncertain to ensure accurate molar calculations.

  • Possible Cause 2: Reaction temperature is too high.

    • Solution: Higher temperatures can accelerate the second methylation step. Experiment with running the reaction at a lower temperature.

  • Possible Cause 3: Rapid addition of the methylating agent.

    • Solution: Add the methylating agent slowly and in a controlled manner to the reaction mixture to maintain a low instantaneous concentration.

Problem 3: Difficulty in purifying the product from unreacted starting material and the N,N-dimethyl byproduct.

  • Possible Cause: Similar polarities of the components.

    • Solution: Column chromatography on silica gel is a common purification method.[9] Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation. In some cases, derivatization of the unreacted primary amine with a protecting group can facilitate separation.

Quantitative Data on Impurity Levels

The following table summarizes typical impurity profiles observed in the N-methylation of anilines under different conditions. While specific data for this compound is limited in the public domain, these examples with analogous substrates provide valuable insights.

Methylating AgentSubstrateReaction ConditionsN-methyl Aniline Yield (%)N,N-dimethyl Aniline Impurity (%)Unreacted Aniline (%)Reference
Dimethyl CarbonateAniline250 °C, Continuous Flow88Not Detected0[4]
Dimethyl CarbonateAniline130 °C, NaY Zeolite84 (93% purity)~7~6[7]
Methyl IodideN-trifluoroacetyl aniline derivativesBasic conditionsHigh YieldLow (can be favored by modifying conditions)Not specified[10]

Experimental Protocols

General Protocol for N-methylation using Dimethyl Carbonate (DMC) under Continuous Flow[5]

This method is advantageous for its high selectivity and use of a green methylating agent.

  • System Setup: A continuous flow reactor system equipped with a high-pressure pump, a heated reactor coil, and a back-pressure regulator is required.

  • Reagent Preparation: Prepare a solution of 2-(trifluoromethyl)aniline in a suitable solvent (e.g., THF or toluene). Prepare a separate solution of dimethyl carbonate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction Execution: The reagent solutions are pumped into the flow reactor and mixed at a T-junction before entering the heated reactor coil.

  • Reaction Parameters:

    • Temperature: 200-250 °C

    • Pressure: Sufficient to maintain the solvent in the liquid phase (e.g., 20 bar).

    • Residence Time: Typically 10-20 minutes.

  • Work-up: The output from the reactor is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for N-methylation using Methyl Iodide[11]

This is a classical and often effective method.

  • Protection (Optional but Recommended for Selectivity): React 2-(trifluoromethyl)aniline with trifluoroacetic anhydride to form the N-trifluoroacetyl derivative. This protecting group can be removed after methylation.

  • Reagent Preparation: Dissolve the (protected) 2-(trifluoromethyl)aniline in a suitable aprotic solvent such as acetone or DMF.

  • Reaction Execution: Add a base, such as anhydrous potassium carbonate, to the solution. Then, add methyl iodide dropwise at room temperature or a slightly elevated temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Deprotection: After the reaction is complete, filter off the base and remove the solvent. If a protecting group was used, it can be removed under basic conditions (e.g., with aqueous sodium hydroxide).

  • Purification: Purify the crude product by column chromatography.

Visualizations

cluster_synthesis Synthesis Pathway cluster_analysis Analysis & Purification Start Start Reactants 2-(trifluoromethyl)aniline + Methylating Agent + Base Start->Reactants Reaction N-methylation Reaction Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product TLC_GC_MS TLC / GC-MS / HPLC Analysis Crude_Product->TLC_GC_MS Purification Purification (e.g., Column Chromatography) TLC_GC_MS->Purification Pure_Product Pure N-methyl-2- (trifluoromethyl)aniline Impurities Impurities: - Starting Material - Over-methylated Product Purification->Pure_Product Purification->Impurities

Caption: Experimental workflow for the synthesis and purification of this compound.

Start Start: Low Conversion Cause1 Insufficiently Activated Methylating Agent? Start->Cause1 Cause2 Inadequate Base? Start->Cause2 Cause3 Low Reaction Temperature? Start->Cause3 Solution1 Check Reagent Quality Increase Temperature Use Catalyst Cause1->Solution1 Yes Solution2 Use Stronger/Drier Base Ensure Stoichiometric Amount Cause2->Solution2 Yes Solution3 Gradually Increase Temperature Monitor by TLC/GC Cause3->Solution3 Yes

Caption: Troubleshooting guide for low conversion in N-methylation.

References

Validation & Comparative

"analytical methods for characterization of N-methyl-2-(trifluoromethyl)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analytical characterization of N-methyl-2-(trifluoromethyl)aniline, this document provides a comparative overview of key analytical techniques. Tailored for researchers, scientists, and drug development professionals, it details experimental protocols and presents quantitative data to facilitate methodological selection and application.

Introduction to Analytical Techniques

The characterization of this compound, a substituted aniline of interest in pharmaceutical and chemical synthesis, relies on a suite of analytical methods to determine its identity, purity, and quantity. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and provides complementary information, crucial for comprehensive analysis.

Comparative Analysis of Key Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or rapid screening. Below is a comparison of the typical performance of GC-MS, HPLC, NMR, and FTIR for the analysis of this compound and its isomers.

Table 1: Performance Comparison of Analytical Methods
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Separation, identification, and quantification of volatile and semi-volatile compounds.Separation, quantification, and purification of non-volatile and thermally labile compounds.Unambiguous structure elucidation and quantification.Identification of functional groups.
Sample Type Volatilizable liquids and solids (derivatization may be required).Soluble liquids and solids.Soluble compounds.Solids, liquids, and gases.
Sensitivity High (ng to pg range).[1][2]Moderate to high (µg to ng range).[3]Low (mg range).Moderate (µg to mg range).
Resolving Power Excellent for complex mixtures.[4]High, dependent on column and mobile phase.[3]High, excellent for isomer differentiation.[5]Moderate, identifies functional groups.
Key Data Output Retention time, mass-to-charge ratio (m/z) of fragments.Retention time, UV-Vis absorbance.[3]Chemical shifts (δ), coupling constants (J).[5]Wavenumber (cm⁻¹) of absorbed IR radiation.[6]

Quantitative Data for this compound and Isomers

While specific experimental data for this compound is not widely published, data from its close isomers and related compounds provide valuable benchmarks.

Table 2: GC-MS Data for Aniline Derivatives
CompoundRetention Time (min)Key Mass Fragments (m/z)
N-methylaniline5.76[3]107 (M+), 106, 77, 51
2-(Trifluoromethyl)anilineNot specified161 (M+), 142, 114, 91[7]
N,2-dimethyl-N-(trifluoromethyl)anilineNot specifiedExpected M+ at 189
Table 3: HPLC Data for Aniline Derivatives
CompoundColumnMobile PhaseRetention Time (min)
N-methylanilineReversed-phase C18Acetonitrile:Water (70:30)5.76[3]
3-Bromo-5-(trifluoromethyl)aniline ImpuritiesWaters XBridge C18Water/Acetonitrile GradientNot specified for parent compound[8]
Table 4: NMR Spectral Data for N,2-dimethyl-N-(trifluoromethyl)aniline

Data for the closely related isomer, N,2-dimethyl-N-(trifluoromethyl)aniline, is presented as a reference.[5]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H NMR 7.38–7.33mAromatic CH
7.29–7.21mAromatic CH
2.94q, J = 1.1N-CH₃
2.35sAr-CH₃
¹³C NMR 142.33, 138.64, 132.10, 128.80, 127.87, 127.62-Aromatic C
124.86q, J = 254.3CF₃
37.41d, J = 2.0N-CH₃
18.75-Ar-CH₃
¹⁹F NMR -59.97-CF₃
Table 5: FTIR Absorption Bands for Substituted Anilines
Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3350-3310
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)3000-2850
C=C Stretch (aromatic)1600-1450
C-N Stretch1340-1265
C-F Stretch (trifluoromethyl)1350-1120 (strong, multiple bands)[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aniline derivatives and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and potential impurities.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

Alternative Method: HPLC-MS For less volatile or thermally sensitive aniline derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative.[1][2]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in the mobile phase. Create a series of dilutions for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 70:30 v/v). An acidic modifier like 0.1% formic or phosphoric acid may be added to improve peak shape.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: An NMR spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Directly observes the fluorine atoms of the trifluoromethyl group, which is highly characteristic.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish detailed connectivity and confirm assignments.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.

    • ATR (Attenuated Total Reflectance): Place a drop of the liquid directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or the solvent.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range: Typically 4000-400 cm⁻¹.

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent (e.g., Dichloromethane) Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpec Obtain Mass Spectrum for each Peak Chromatogram->MassSpec Identify Identify by Retention Time & Mass Spectrum Library MassSpec->Identify Quantify Quantify using Peak Area Identify->Quantify

Caption: Workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Prepare Sample Solution & Calibration Standards Inject Inject into HPLC SamplePrep->Inject MobilePhasePrep Prepare & Degas Mobile Phase Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place Insert Sample into Spectrometer Transfer->Place Acquire Acquire 1D & 2D Spectra (¹H, ¹³C, ¹⁹F) Place->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference Spectra Process->Reference Assign Assign Signals Reference->Assign Elucidate Elucidate Structure Assign->Elucidate

Caption: Workflow for NMR analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Sample (Neat Liquid/ATR) Background Collect Background Spectrum Prep->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Generate Absorbance/ Transmittance Spectrum SampleSpec->Process Identify Identify Functional Groups from Peak Positions Process->Identify

Caption: Workflow for FTIR analysis.

References

A Comparative Guide to the ¹H NMR Spectra of N-methyl-(trifluoromethyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and organic synthesis, precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a comparative analysis of the ¹H NMR spectrum of N-methyl-2-(trifluoromethyl)aniline and its structural isomers, N-methyl-3-(trifluoromethyl)aniline and N-methyl-4-(trifluoromethyl)aniline. Understanding the influence of the trifluoromethyl (-CF₃) group's position on the proton chemical shifts is crucial for unambiguous identification and quality control.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for the three isomers of N-methyl-(trifluoromethyl)aniline. The data highlights the diagnostic shifts in the aromatic and N-methyl protons due to the varying position of the electron-withdrawing -CF₃ group.

CompoundProton AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)Integration
This compound Aromatic (m)7.38 – 7.21-4H
N-CH₃ (q)2.941.13H
N-methyl-3-(trifluoromethyl)aniline Aromatic--4H
N-CH₃--3H
N,4-dimethyl-N-(trifluoromethyl)aniline *Aromatic (s)7.17-4H
N-CH₃ (q)3.021.33H
Ar-CH₃ (s)2.36-3H

*Note: Data for N-methyl-4-(trifluoromethyl)aniline was reported as N,4-dimethyl-N-(trifluoromethyl)aniline in the source, which includes an additional aromatic methyl group.[1] Data for N-methyl-3-(trifluoromethyl)aniline was not explicitly found in the provided search results.

Influence of Substituent Position on ¹H NMR Spectra

The position of the strongly electron-withdrawing trifluoromethyl group significantly impacts the electronic environment of the aromatic protons and, to a lesser extent, the N-methyl protons. This influence is a key diagnostic tool for differentiating between the isomers.

G Effect of -CF3 Position on ¹H NMR Chemical Shifts cluster_isomers N-methyl-(trifluoromethyl)aniline Isomers cluster_effects Observed ¹H NMR Effects ortho N-methyl-2- (trifluoromethyl)aniline ortho_effect Significant deshielding of adjacent aromatic protons. Complex multiplet observed. ortho->ortho_effect -I and steric effect n_methyl_shift Subtle downfield shift of N-CH3 protons. ortho->n_methyl_shift meta N-methyl-3- (trifluoromethyl)aniline meta_effect Moderate, more complex deshielding patterns on aromatic protons. meta->meta_effect -I effect meta->n_methyl_shift para N-methyl-4- (trifluoromethyl)aniline para_effect Symmetrical deshielding of ortho and meta protons. Simpler splitting pattern. para->para_effect -I and -M effect para->n_methyl_shift

Caption: Positional Isomerism and its Effect on ¹H NMR Spectra.

Experimental Protocol: ¹H NMR Spectroscopy of Substituted Anilines

The following is a representative protocol for acquiring high-quality ¹H NMR spectra of N-methyl-(trifluoromethyl)aniline isomers and similar compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the aniline derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide was acquired on a 500 MHz NMR spectrometer.[1]

  • Ensure the spectrometer is properly tuned and shimmed for the specific solvent.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm for ¹H NMR).

  • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

3. Data Acquisition:

  • Acquire the free induction decay (FID) signal.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure accurate integration.

  • Integrate all peaks to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and splitting patterns to elucidate the molecular structure.

References

A Comparative Guide to N-methyl-2-(trifluoromethyl)aniline and Other Aniline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and materials science, aniline derivatives serve as pivotal building blocks. The strategic introduction of substituents onto the aniline scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of N-methyl-2-(trifluoromethyl)aniline against other key aniline derivatives, offering insights supported by experimental data and detailed protocols to aid in research and development.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the aniline ring significantly influences key properties such as basicity (pKa) and lipophilicity (logP), which in turn affect a compound's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity.[1][2] The following table summarizes the physicochemical properties of this compound and other relevant aniline derivatives.

CompoundStructureMolecular Weight ( g/mol )pKalogPMelting Point (°C)Boiling Point (°C)
This compound 175.15Predicted: ~3.23[3]Predicted: ~3.3[4]N/AN/A
Aniline 93.134.6[5]0.9[6]-6184
N-methylaniline 107.154.85[7][8][9][10]1.66[11]-57[8][9]194-196[3]
2-(Trifluoromethyl)aniline 161.12Predicted: 1.10[12]2.4[1]34[13]170-173[13]
2-Methyl-3-(trifluoromethyl)aniline 175.15Predicted: 3.23[3]N/A38-42[14]198-201[15]
4-(Trifluoromethyl)-N-methylaniline 175.15N/APredicted: 2.7[16]N/AN/A
2-Methoxy-5-(trifluoromethyl)aniline 191.15Predicted: 3.31[17]N/A58-60[18]230.1[18]

Note: "N/A" indicates that reliable experimental data was not found in the provided search results. Predicted values are based on computational models and may differ from experimental results.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of effective drug discovery and development. Below are detailed methodologies for key experiments cited in the comparison of aniline derivatives.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at physiological pH.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve compound in a suitable solvent (e.g., Methanol/Water) titrate Titrate sample with acid/base, recording pH at each addition prep_sample->titrate prep_titrant Prepare standardized acidic and basic titrants prep_titrant->titrate record Generate titration curve (pH vs. volume of titrant) titrate->record analyze Determine equivalence point(s) from the titration curve record->analyze calculate Calculate pKa from the pH at half-equivalence point analyze->calculate

pKa Determination Workflow

Methodology:

  • Sample Preparation: A precise amount of the aniline derivative is dissolved in a co-solvent system (e.g., methanol-water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The interlaboratory evaluation of pKa data obtained by potentiometry has shown excellent agreement.[17]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

G Workflow for logP Determination by Shake-Flask Method cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis prep_solvents Pre-saturate n-octanol and aqueous buffer (pH 7.4) mix Combine phases and shake until equilibrium is reached prep_solvents->mix prep_sample Dissolve a known amount of compound in one phase prep_sample->mix separate Separate the two phases by centrifugation mix->separate measure Determine the concentration of the compound in each phase (e.g., by HPLC-UV) separate->measure calculate Calculate logP as log([Compound]octanol / [Compound]aqueous) measure->calculate

logP Determination Workflow

Methodology:

  • Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (typically phosphate buffer at pH 7.4) are pre-saturated with each other. A known amount of the test compound is dissolved in one of the phases.[19]

  • Partitioning: The two phases are combined in a flask and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.[5][10]

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

Metabolic Stability Assessment (Liver Microsome Assay)

Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions.

G Workflow for Liver Microsome Stability Assay cluster_prep Reaction Setup cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare liver microsomes in buffer incubate Incubate compound with microsomes and cofactor at 37°C prep_microsomes->incubate prep_compound Prepare test compound and positive controls prep_compound->incubate prep_cofactor Prepare NADPH regenerating system prep_cofactor->incubate timepoint Collect aliquots at various time points (e.g., 0, 15, 30, 60 min) incubate->timepoint quench Quench reaction with organic solvent (e.g., acetonitrile) timepoint->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze calculate Calculate in vitro half-life (t1/2) and intrinsic clearance (Clint) analyze->calculate

Metabolic Stability Workflow

Methodology:

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) in a buffered solution.[7][11][20]

  • Initiation of Metabolism: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for cytochrome P450 enzymes.[11][20]

  • Time-Course Incubation: The reaction mixture is incubated at 37°C, and aliquots are taken at various time points. The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • LC-MS/MS Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.[20]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[11]

Involvement in Signaling Pathways

Aniline derivatives are frequently utilized as scaffolds in the design of kinase inhibitors and other modulators of cellular signaling pathways. While the specific signaling targets of this compound are not extensively documented in the provided literature, related structures are often investigated for their effects on pathways crucial for cell proliferation, survival, and differentiation, such as the MAPK/ERK pathway.

G Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellResponse

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that is often dysregulated in cancer. Small molecule inhibitors targeting kinases within this pathway, such as Raf and MEK, are a major focus of drug development. The unique electronic properties conferred by the trifluoromethyl group on the aniline scaffold can be exploited to enhance binding affinity and selectivity for such kinase targets.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and materials science. The presence of the N-methyl and trifluoromethyl groups can profoundly influence their physicochemical properties, metabolic stability, and biological activity. This guide provides a foundational comparison and detailed experimental protocols to assist researchers in the rational design and evaluation of novel aniline-based molecules. The provided data and methodologies aim to facilitate the development of next-generation therapeutics and advanced materials.

References

The Diverse Biological Activities of N-Methyl-2-(Trifluoromethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl group into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological activity.[1][2] N-methyl-2-(trifluoromethyl)aniline serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comparative overview of the biological activities of this compound derivatives and related compounds, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity

The this compound scaffold is a key component of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, highlighting the potential of its derivatives as anti-inflammatory agents.[1] While direct comparative studies on a series of this compound derivatives are limited in the reviewed literature, the activity of related compounds suggests that this chemical class warrants further investigation for treating inflammatory conditions. The mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

A standard in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rats.

  • Animal Preparation: Male Wistar rats (150-200 g) are fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a positive control group receives a known anti-inflammatory drug like celecoxib or aspirin.[3]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[4]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED50 (effective dose causing 50% inhibition) can be determined.[3]

In Vitro Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These enzymatic assays help to determine the specific mechanism of anti-inflammatory action.

  • Enzyme Preparation: Recombinant human COX-2 or 5-LOX enzymes are used.

  • Assay Procedure: The test compounds are incubated with the enzyme in the presence of its substrate (e.g., arachidonic acid).

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin for COX-2, leukotriene for 5-LOX) is quantified using a suitable method, such as a fluorometric or colorimetric assay.[4]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[4]

Anticancer Activity

Several studies have highlighted the potential of trifluoromethyl-containing aniline derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and SGK1 pathways.

Quantitative Data for Trifluoromethyl-Containing Aniline Derivatives
Compound ClassCancer Cell LineActivity (IC50 in µM)Reference
5-TrifluoromethylpyrimidineA549 (Lung)0.35[5]
5-TrifluoromethylpyrimidineMCF-7 (Breast)3.24[5]
5-TrifluoromethylpyrimidinePC-3 (Prostate)5.12[5]
N-nitroaryl-2-amino-1,3-dichloropropaneVariousCytotoxic[6]
4-trifluoromethyl-2-anilinoquinolinePC3 (Prostate)Efficacious in xenograft model[7]
5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][8]benzothiazinium chlorideBxPC-3 (Pancreatic)0.051[9]
5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][8]benzothiazinium chloridePanc-1 (Pancreatic)0.066[9]
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AmineVariousGrowth Inhibition[10]
Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Components: The assay typically includes the purified kinase enzyme, a substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Reaction: The components are mixed and incubated to allow the kinase to phosphorylate the substrate.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: The IC50 value for kinase inhibition is calculated.[5]

Signaling Pathways in Cancer

anticancer_pathways cluster_EGFR EGFR Signaling cluster_SGK1 SGK1 Signaling EGFR EGFR RAS RAS RAF RAF MEK MEK ERK ERK Proliferation_EGFR Cell Proliferation SGK1 SGK1 Apoptosis Apoptosis Inhibition CellCycle Cell Cycle Progression Derivative_EGFR Trifluoromethylpyrimidine Derivative Derivative_EGFR->EGFR Inhibition Derivative_SGK1 Anilinoquinoline Derivative Derivative_SGK1->SGK1 Inhibition

Caption: Potential anticancer mechanisms of trifluoromethylaniline derivatives.

Antimicrobial Activity

Derivatives of trifluoromethylaniline have demonstrated promising activity against a range of bacterial and fungal pathogens. The lipophilic nature of the trifluoromethyl group can enhance the ability of these compounds to penetrate microbial cell membranes.

Quantitative Data for Trifluoromethyl-Containing Aniline Derivatives
Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
N-(Trifluoromethyl)phenyl pyrazoleS. aureus (MRSA)3.12[11]
N-(Trifluoromethyl)phenyl pyrazoleE. faecium0.78[11][12]
N-(Trifluoromethyl)phenyl pyrazoleS. epidermidis1.56[11][12]
4-amino-3-chloro-5-nitrobenzotrifluorideV. parahaemolyticus100[8]
2-iodo-4-trifluoromethylanilineV. parahaemolyticus50[8]
Trifluoromethoxy substituted chalconeS. aureusZone of inhibition[13]
Trifluoromethoxy substituted chalconeC. albicansZone of inhibition[13]
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Biofilm Eradication Assay

This assay assesses the ability of a compound to disrupt pre-formed microbial biofilms.

  • Biofilm Formation: The microorganism is allowed to form a biofilm on a suitable surface (e.g., the wells of a microtiter plate) over a period of time.

  • Compound Treatment: The planktonic cells are removed, and the biofilms are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a further period.

  • Quantification of Viable Cells: The number of viable cells within the biofilm is quantified, for example, by colony-forming unit (CFU) counting or by using a viability stain.

  • Data Analysis: The percentage of biofilm eradication is calculated compared to an untreated control.[11]

Experimental Workflow

antimicrobial_workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compounds start->serial_dilution inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate treat_biofilm Treat Biofilm with Test Compounds serial_dilution->treat_biofilm incubate_mic Incubate inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic form_biofilm Form Biofilm read_mic->form_biofilm end End read_mic->end form_biofilm->treat_biofilm incubate_biofilm Incubate treat_biofilm->incubate_biofilm quantify_biofilm Quantify Biofilm Eradication incubate_biofilm->quantify_biofilm quantify_biofilm->end

Caption: Workflow for antimicrobial activity testing.

Conclusion

Derivatives of this compound represent a promising class of compounds with a broad range of biological activities. The presence of the trifluoromethyl group often enhances the pharmacological properties of these molecules. While more direct comparative studies on a homologous series of this compound derivatives are needed to establish clear structure-activity relationships, the existing data on related compounds strongly support the potential of this scaffold in the development of new anti-inflammatory, anticancer, and antimicrobial agents. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this versatile chemical class.

References

Spectroscopic Profile: A Comparative Analysis of N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of N-methyl-2-(trifluoromethyl)aniline with its structural isomers and related aniline derivatives. The analysis is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing this compound through common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is an aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl and methylamino groups. A thorough understanding of its spectroscopic signature is crucial for synthesis confirmation, purity assessment, and metabolic studies. This guide presents a comparative analysis of its expected and observed spectral data alongside that of key reference compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsN-CH₃NHSolvent
This compound (Expected) 6.7 - 7.6 (m, 4H)~2.9 (s, 3H)~4.0 (br s, 1H)CDCl₃
2-(Trifluoromethyl)aniline6.70-7.55 (m, 4H)-4.05 (br s, 2H)CDCl₃
N-methylaniline6.64-7.24 (m, 5H)2.86 (s, 3H)3.71 (br s, 1H)CDCl₃
N,2-dimethyl-N-(trifluoromethyl)aniline7.21-7.38 (m, 4H)2.94 (q, J=1.1 Hz, 3H)-Chloroform-d

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsCF₃N-CH₃Solvent
This compound (Expected) ~110-150~125 (q, J ≈ 272 Hz)~30CDCl₃
2-(Trifluoromethyl)aniline115.1, 118.0, 126.9 (q, J=5.5 Hz), 127.2 (q, J=272 Hz), 132.9, 146.1124.4 (q, J=273 Hz)-CDCl₃
N-methylaniline112.2, 117.1, 129.2, 149.5-30.8CDCl₃
N,2-dimethyl-N-(trifluoromethyl)aniline127.62, 127.87, 128.80, 132.10, 138.64, 142.33124.86 (q, J=254.3 Hz)37.41 (d, J=2.0 Hz)Chloroform-d

Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundN-H StretchC-N Stretch (Aromatic)C-F Stretch
This compound (Expected) ~3400 (single, weak)~1330-1250~1320, ~1160, ~1120
2-(Trifluoromethyl)aniline3445, 3360 (two bands)13281320, 1160, 1120
N-methylaniline3411 (single band)1315-
N,N-dimethylanilineNo N-H stretch1348-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 175174 (M-H), 156 (M-HF), 106 (M-CF₃)
2-(Trifluoromethyl)aniline161160 (M-H), 142 (M-F), 92 (M-CF₃)
N-methylaniline[1]107[1]106 (M-H), 92 (M-CH₃), 77 (C₆H₅)

Experimental Protocols

Standard protocols for the spectroscopic analyses are provided below. Actual experimental conditions may vary.

¹H and ¹³C NMR Spectroscopy

A sample of the analyte (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired, while for ¹³C NMR, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

FT-IR Spectroscopy

For liquid samples, a drop of the neat compound is placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is vaporized and passed through a GC column for separation before entering the ion source of the mass spectrometer. Electron ionization is typically performed at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Spectroscopic Interpretation and Comparison

The presence of the N-methyl group in This compound is expected to show a singlet at approximately 2.9 ppm in the ¹H NMR spectrum and a peak around 30 ppm in the ¹³C NMR spectrum. This contrasts with 2-(trifluoromethyl)aniline , which lacks these signals. The N-H stretch in the IR spectrum is expected to be a single weak band around 3400 cm⁻¹, characteristic of a secondary amine, whereas the primary amine 2-(trifluoromethyl)aniline exhibits two distinct N-H stretching bands.[2] The mass spectrum of this compound will have a molecular ion peak at m/z 175, with characteristic fragmentation patterns including the loss of a hydrogen atom (M-1), hydrogen fluoride (M-20), and the trifluoromethyl group (M-69).

Comparison with N-methylaniline highlights the influence of the trifluoromethyl group. The electron-withdrawing nature of the CF₃ group is expected to deshield the aromatic protons and carbons, causing them to resonate at higher chemical shifts in the NMR spectra of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of an aniline derivative.

Spectroscopic_Analysis_Workflow Comparative Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Characterization Synthesis Synthesize or Procure This compound Purification Purify Sample (e.g., Chromatography, Distillation) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Analyze and Compare Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparator_Data Acquire Spectroscopic Data for Comparator Compounds Comparator_Data->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic identification and comparison of this compound.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Anilines for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a molecule's physicochemical and pharmacological profile.[1] Anilines, while a common scaffold in many pharmaceuticals, are often flagged as "structural alerts" due to their potential to form reactive metabolites.[2] Fluorination presents a key strategy to mitigate these risks and enhance drug-like properties. This guide provides an objective comparison between fluorinated and non-fluorinated anilines, supported by experimental data and detailed protocols, to inform rational drug design.

Physicochemical Properties: Acidity and Lipophilicity

Fluorine's high electronegativity significantly influences the electronic properties of the aniline ring, which in turn alters its acidity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom of the amino group.[3] This makes the lone pair of electrons less available to accept a proton, thereby decreasing the basicity (lowering the pKa) of the aniline.[3][4] The effect on lipophilicity is more complex; while fluorine is generally considered to impart lipophilicity, the introduction of multiple fluorine atoms can sometimes increase polarity and hydrophilicity.[5]

Table 1: Comparison of Physicochemical Properties

Compound pKa logP
Aniline 4.58 - 4.6 0.90
4-Fluoroaniline 4.65 (pKb=9.35) 1.15

Note: The pKa of 4-fluoroaniline is often reported via its pKb. A pKb of 9.35 corresponds to a pKa of 4.65 (pKa + pKb = 14). Sources show conflicting data on whether para-fluorination slightly increases or decreases basicity compared to aniline, but the effect is generally small. The strong electron-withdrawing effect is more pronounced with ortho- or multiple fluorine substitutions.

Metabolic Stability

A primary reason for incorporating fluorine is to enhance metabolic stability.[6][7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP450).[8][9] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can block oxidative metabolism at that site, prolonging the drug's half-life.[6]

For example, the metabolism of aniline can proceed through oxidation to form highly electrophilic and potentially toxic species like quinone-imines.[2] In the case of 4-fluoroaniline, the fluorine atom at the para-position can block this pathway. Studies on rats have shown that 4-fluoroaniline is primarily metabolized through ortho-hydroxylation and subsequent conjugation, with only a smaller fraction undergoing para-hydroxylation that results in defluorination.[10]

G cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway A Aniline B p-Aminophenol A->B CYP450 Oxidation C Quinone-imine (Reactive Metabolite) B->C Oxidation FA 4-Fluoroaniline FB Blocked para-Oxidation FA->FB CYP450 FC 2-Amino-5-fluorophenyl sulphate (Major) FA->FC ortho-Hydroxylation & Sulfation FD Defluorination & Conjugation (Minor) FA->FD para-Hydroxylation

Figure 1: Comparative metabolic pathways of aniline and 4-fluoroaniline.
Protein Binding Affinity

The effect of fluorination on protein-ligand binding is multifaceted and context-dependent.[11] Fluorine can enhance binding affinity through several mechanisms, including the formation of favorable orthogonal multipolar interactions with protein backbone carbonyls and altering the conformation of the ligand to better fit the binding pocket.[12]

However, fluorination can also have neutral or even detrimental effects. The electron-withdrawing nature of fluorine can weaken favorable π-stacking interactions.[11] It can also disrupt critical water networks within a binding site, leading to complex changes in binding thermodynamics (enthalpy and entropy).[13] Therefore, the rational design of fluorinated ligands requires careful consideration of the specific protein environment.

Table 2: Summary of Fluorine's Influence on Key Drug Properties

Property Effect of Fluorination on Aniline Core Rationale / Mechanism
Basicity (pKa) Generally decreases (becomes less basic) The high electronegativity of fluorine withdraws electron density from the amino group, reducing its ability to accept a proton.[3][4]
Lipophilicity (logP) Typically increases, but can be complex Fluorine is more lipophilic than hydrogen. However, strategically placed fluorine can alter conformation and polarity in nuanced ways.[5][7]
Metabolic Stability Significantly increases The strong C-F bond blocks sites of CYP450-mediated oxidation, preventing the formation of reactive metabolites.[6][8]

| Protein Binding | Variable (can increase, decrease, or have no effect) | Effects are complex, involving modulation of hydrogen bonds, disruption of water networks, and altered π-system electronics.[11][13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to compare fluorinated and non-fluorinated anilines.

A. pKa Determination by UV-Vis Spectrophotometry

This method measures the change in UV absorbance of a compound as a function of pH to determine its acid dissociation constant.

Methodology

  • Preparation of Buffers: Prepare a series of buffers with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the aniline derivative.

  • Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., aniline or fluoroaniline) in a suitable organic solvent (e.g., methanol).

  • Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to the buffer. The final concentration should be sufficient to yield a measurable absorbance (e.g., 50 µM).

  • Spectrophotometry: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance difference between the ionized and non-ionized forms is maximal) against the pH.

  • pKa Calculation: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[14]

G prep Prepare Buffers & Compound Stock sample Create Samples at Various pHs prep->sample measure Measure UV Absorbance for each Sample sample->measure plot Plot Absorbance vs. pH measure->plot calc Determine Inflection Point plot->calc result pKa Value calc->result

Figure 2: Workflow for pKa determination using UV-Vis spectrophotometry.
B. logP Determination by Shake-Flask Method

This classic method measures the partition coefficient of a compound between n-octanol and water.

Methodology

  • Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[15]

  • Sample Preparation: Dissolve a known amount of the test compound in the aqueous or octanol phase.

  • Partitioning: Add a known volume of the second phase to create a biphasic system (e.g., 1:1 octanol/water).

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • logP Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

G prep Prepare Saturated Octanol & Water Phases dissolve Dissolve Compound in One Phase prep->dissolve mix Mix Phases & Shake to Equilibrate dissolve->mix separate Centrifuge to Separate Phases mix->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify result Calculate logP quantify->result

Figure 3: Workflow for logP determination using the shake-flask method.
C. In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.

Methodology

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4). Thaw liver microsomes (human, rat, etc.) on ice. Prepare a stock solution of the NADPH regenerating system (cofactor for CYP450 enzymes).[17][18]

  • Incubation Mixture: In a microplate, pre-warm the buffer, microsomes, and a solution of the test compound (at a low concentration, e.g., 1 µM) to 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH solution to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant, from which the half-life (t½) and intrinsic clearance can be calculated.[19]

G prep Prepare Microsomes, Compound, & Buffer incubate Pre-incubate at 37°C prep->incubate start Initiate Reaction with NADPH incubate->start quench Quench Reaction at Specific Time Points start->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze result Calculate Half-Life & Clearance analyze->result

Figure 4: Workflow for an in vitro metabolic stability assay.
D. Protein Binding Assay by Equilibrium Dialysis

This method determines the fraction of a drug that binds to plasma proteins, which is crucial for understanding its distribution and availability.

Methodology

  • Apparatus Setup: Prepare an equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane that allows free passage of the compound but not proteins.

  • Sample Addition: Add plasma (containing proteins like albumin) to one chamber (the "plasma chamber") and a protein-free buffer (e.g., PBS) to the other chamber (the "buffer chamber").

  • Compound Spiking: Add the test compound to the plasma chamber.

  • Equilibration: Seal the apparatus and incubate it at 37°C with gentle rotation for a sufficient period (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[20]

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both aliquots using LC-MS/MS. The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Calculation: Calculate the percentage of the compound bound to protein using the concentrations from both chambers.[21]

G setup Prepare Dialysis Cell (Plasma & Buffer Chambers) spike Add Compound to Plasma Chamber setup->spike incubate Incubate at 37°C to Reach Equilibrium spike->incubate sample Sample Both Chambers incubate->sample analyze Quantify Concentrations (LC-MS/MS) sample->analyze result Calculate % Bound analyze->result

Figure 5: Workflow for a plasma protein binding assay via equilibrium dialysis.

References

A Comparative Guide to the Synthesis of N-methyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic methodologies for obtaining N-methyl-2-(trifluoromethyl)aniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is critical for efficiency, scalability, and cost-effectiveness. This document outlines three primary synthetic strategies: Direct N-methylation, Reductive Amination, and Buchwald-Hartwig Amination, offering a side-by-side comparison of their reaction parameters and outcomes based on established chemical principles and data from analogous transformations.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic approaches to this compound. The data presented is derived from general methodologies and examples of similar substrates, providing a representative comparison.

ParameterDirect N-methylationReductive AminationBuchwald-Hartwig Amination
Starting Materials 2-(Trifluoromethyl)aniline, Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide)2-(Trifluoromethyl)aniline, Paraformaldehyde2-Chlorobenzotrifluoride, Methylamine
Key Reagents Base (e.g., K₂CO₃, NaH)Reducing Agent (e.g., NaBH₄, H₂)Palladium Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)
Typical Solvent Acetone, DMF, THFMethanol, EthanolToluene, Dioxane
Reaction Temperature Room Temperature to Reflux0°C to Room Temperature80-110°C
Reaction Time 2 - 24 hours1 - 12 hours12 - 24 hours
Reported Yield (%) 70 - 95%80 - 98%75 - 95%
Key Advantages Simple procedure, readily available reagents.High yields, mild reaction conditions.Good functional group tolerance.
Key Disadvantages Potential for over-methylation, use of toxic methylating agents.Requires a carbonyl precursor or formaldehyde.Requires expensive catalyst and ligand, sensitive to air and moisture.

Experimental Protocols

Direct N-methylation of 2-(trifluoromethyl)aniline

This method involves the direct alkylation of the primary amine with a methylating agent in the presence of a base.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Dimethyl Sulfate (or Methyl Iodide)

  • Potassium Carbonate (or Sodium Hydride)

  • Acetone (or DMF/THF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 2-(trifluoromethyl)aniline (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours or until completion, as monitored by TLC.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reductive Amination

This one-pot procedure involves the formation of an imine intermediate from 2-(trifluoromethyl)aniline and formaldehyde, which is then reduced in situ to the corresponding secondary amine.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Paraformaldehyde

  • Sodium Borohydride (or other suitable reducing agent)

  • Methanol

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2-(trifluoromethyl)aniline (1.0 eq.) in methanol, add paraformaldehyde (1.5 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add sodium borohydride (2.0 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine.

Materials:

  • 2-Chlorobenzotrifluoride

  • Methylamine (solution in THF or ethanol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated Ammonium Chloride solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene to the tube.

  • Add 2-chlorobenzotrifluoride (1.0 eq.) to the mixture.

  • Finally, add a solution of methylamine (1.2 eq.) and seal the tube.

  • Remove the Schlenk tube from the glovebox and heat the reaction mixture at 100°C for 18 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the described synthesis methods.

Direct_N_Methylation cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Product 2-TFA 2-(Trifluoromethyl)aniline Reaction_Vessel Reaction in Acetone with K₂CO₃ 2-TFA->Reaction_Vessel Me_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Me_Agent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration 12h, RT Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product N-methyl-2- (trifluoromethyl)aniline Chromatography->Product

Direct N-methylation Workflow

Reductive_Amination cluster_start Starting Materials cluster_process One-Pot Reaction cluster_workup Workup cluster_end Product 2-TFA 2-(Trifluoromethyl)aniline Imine_Formation Imine Formation in Methanol 2-TFA->Imine_Formation Paraform Paraformaldehyde Paraform->Imine_Formation Reduction Reduction with NaBH₄ Imine_Formation->Reduction 1h, RT Quench Quenching Reduction->Quench 4h, 0°C to RT Extraction Extraction Quench->Extraction Product N-methyl-2- (trifluoromethyl)aniline Extraction->Product

Reductive Amination Workflow

Buchwald_Hartwig_Amination cluster_start Starting Materials cluster_process Catalytic Reaction cluster_workup Workup & Purification cluster_end Product Aryl_Halide 2-Chlorobenzotrifluoride Reaction_Vessel Pd-catalyzed Coupling in Toluene Aryl_Halide->Reaction_Vessel Amine Methylamine Amine->Reaction_Vessel Quench Quenching Reaction_Vessel->Quench 18h, 100°C Extraction Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Product N-methyl-2- (trifluoromethyl)aniline Chromatography->Product

Buchwald-Hartwig Amination Workflow

Efficacy of N-methyl-2-(trifluoromethyl)aniline as a Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science, the selection of appropriate precursors is a critical factor influencing the synthesis, properties, and ultimate performance of target molecules. N-methyl-2-(trifluoromethyl)aniline is a specialized aniline derivative that offers a unique combination of substituents: an N-methyl group and an ortho-trifluoromethyl group. This guide provides a comparative analysis of its efficacy as a precursor, particularly in the context of drug discovery and fine chemical synthesis. Due to the limited direct comparative studies in published literature, this guide leverages data from closely related analogues to provide an objective assessment against other common aniline precursors.

The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[1][2] The strong electron-withdrawing nature of the -CF3 group can significantly impact the physicochemical properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

Comparative Performance Data

PrecursorKey Structural FeaturesExpected Reactivity (Nucleophilicity)Potential Advantages in Final ProductRepresentative Reaction Yield (Inferred)
This compound N-methyl, ortho-CF3ModerateEnhanced lipophilicity, metabolic stability, and specific conformational control due to steric hindrance.[1][2]Good
N-methylanilineN-methylHighSimpler synthesis, higher reactivity.Excellent
2-(Trifluoromethyl)anilineortho-CF3LowSimilar electronic benefits to the target precursor but with a primary amine.Moderate to Good
AnilineUnsubstitutedHighReadily available, high reactivity.Excellent

Experimental Protocols

While a specific protocol for a reaction using this compound is not detailed in the available literature, a general procedure for a common transformation, such as acylation, can be extrapolated from protocols for similar aniline derivatives.

General Protocol for N-Acylation of this compound:

  • Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine) (1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) to the stirred solution. The reaction may be exothermic, and cooling with an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate a hypothetical workflow for the synthesis of a pharmaceutical intermediate using this compound and a comparison of its key attributes against alternative precursors.

G cluster_0 Synthetic Workflow Start This compound Reagent + Acyl Chloride (in presence of base) Start->Reagent Acylation Product N-acyl-N-methyl-2-(trifluoromethyl)aniline (Pharmaceutical Intermediate) Reagent->Product

Synthetic workflow for a pharmaceutical intermediate.

G cluster_1 Precursor Comparison Target This compound Prop1 Ortho-CF3 Group (Metabolic Stability, Lipophilicity) Target->Prop1 has Prop2 N-methyl Group (Modulated Reactivity) Target->Prop2 has Prop3 Steric Hindrance (Conformational Control) Target->Prop3 has Alternative1 N-methylaniline Prop4 High Nucleophilicity Alternative1->Prop4 has Prop5 CF3-induced Properties Alternative1->Prop5 lacks Alternative2 2-(Trifluoromethyl)aniline Alternative2->Prop1 has Prop6 N-methylation Alternative2->Prop6 lacks

Comparison of precursor attributes.

References

Safety Operating Guide

Proper Disposal of N-methyl-2-(trifluoromethyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling N-methyl-2-(trifluoromethyl)aniline, a clear and robust understanding of proper disposal procedures is paramount to ensuring laboratory safety and regulatory compliance. Due to its chemical nature as a halogenated organic compound, specific protocols must be followed to mitigate potential environmental and health risks.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on information for closely related halogenated aniline compounds and general principles of hazardous waste management. All procedures should be conducted in accordance with institutional and local regulations. Consultation with your organization's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its potential hazards. Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It may also cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[3]

  • Eye Protection: Chemical safety goggles or a face shield are required.[3]

  • Lab Coat: A flame-retardant lab coat should be worn.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[4][5]

Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid. Do not use combustible materials such as sawdust.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in the laboratory workflow. As a halogenated organic compound, it must be segregated and disposed of as hazardous waste.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) in a designated, properly labeled, and leak-proof container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with non-halogenated organic waste or other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from sources of ignition.[6]

    • The storage area should be cool, dry, and well-ventilated.[3][6]

  • Disposal Request:

    • Once the container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal.

    • Do not pour this compound down the drain or dispose of it in regular trash.[3]

  • Final Disposal Method:

    • The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.[7] This process is designed to destroy the chemical and scrub any harmful byproducts from the emissions.

Quantitative Data and Regulatory Information

The following table summarizes key quantitative data and regulatory information relevant to the disposal of halogenated organic compounds like this compound. It is important to note that specific waste codes and reportable quantities can vary, and final determination should be made in consultation with your EHS department.

ParameterValue/InformationSource/Regulation
RCRA Hazardous Waste Likely to be classified as a hazardous waste due to toxicity and its nature as a halogenated organic compound.40 CFR 261
Potential RCRA Waste Codes F001/F002: If used as a solvent. U-listed waste (e.g., U012 for Aniline): If it is a discarded commercial chemical product. A specific code for this compound is not listed; a hazardous waste determination must be performed.40 CFR 261.31, 40 CFR 261.33
CERCLA Reportable Quantity (RQ) A specific RQ for this compound is not established. However, related compounds like aniline have an RQ of 5000 lbs (2270 kg). Any release of a hazardous substance above its RQ must be reported to the National Response Center.40 CFR 302.4
SARA Title III Threshold Planning Quantity (TPQ) A specific TPQ for this compound is not listed.40 CFR 355

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management cluster_FinalDisposal Final Disposal GenerateWaste Generate Waste (this compound) SegregateWaste Segregate as Halogenated Organic Waste GenerateWaste->SegregateWaste ContainerizeWaste Collect in a Labeled, Compatible Container SegregateWaste->ContainerizeWaste StoreWaste Store in Satellite Accumulation Area (SAA) ContainerizeWaste->StoreWaste RequestPickup Request EHS Pickup StoreWaste->RequestPickup Transport Transport by Licensed Hazardous Waste Hauler RequestPickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.